molecular formula C37H65NO12 B10765928 Pseudoerythromycin A enol ether

Pseudoerythromycin A enol ether

Cat. No.: B10765928
M. Wt: 715.9 g/mol
InChI Key: NMIWBQUQCOMGHJ-HTZYFLKBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pseudoerythromycin A enol ether is a useful research compound. Its molecular formula is C37H65NO12 and its molecular weight is 715.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H65NO12

Molecular Weight

715.9 g/mol

IUPAC Name

(2R,3R,6R,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one

InChI

InChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29?,30+,31-,32-,34+,35-,36-,37-/m1/s1

InChI Key

NMIWBQUQCOMGHJ-HTZYFLKBSA-N

Isomeric SMILES

CC[C@H]([C@](C)([C@H]1[C@H](C2=C(C[C@@](O2)([C@@H]([C@H](C([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)O

Canonical SMILES

CCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoerythromycin A enol ether, a significant degradation product of the macrolide antibiotic erythromycin (B1671065) A, serves as a critical analytical standard in stability studies of the parent drug. This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of this compound. The document details its formation, chemical characteristics, and known biological activities, including its role in promoting monocyte differentiation. While primarily recognized as an impurity and analytical reference, its interactions with biological systems, such as the motilin receptor, are also explored. This guide consolidates available quantitative data into structured tables, outlines general experimental methodologies, and presents key pathways and processes in detailed diagrams to support further research and development.

Introduction

This compound (CAS No. 105882-69-7) is a semi-synthetic macrolide formed from the complex internal rearrangement of erythromycin A, particularly under neutral to weakly alkaline conditions.[1] This transformation involves the formation of an internal enol ether between the C6 hydroxyl group and the C9 ketone of erythromycin, coupled with an attack of the C11 hydroxyl group on the lactone carbonyl. This process results in a reduction of the macrocycle from a 14- to an 11-membered ring.[1] Although devoid of the antibiotic activity characteristic of its parent compound, this compound is of significant interest as an analytical standard for monitoring the stability of erythromycin A formulations.[1] Furthermore, emerging evidence suggests it possesses biological activities, such as the promotion of monocyte differentiation.[2] This guide aims to provide a detailed repository of the known basic properties of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. The data has been compiled from various commercial and scientific sources.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 105882-69-7[1]
Molecular Formula C₃₇H₆₅NO₁₂[1]
Molecular Weight 715.9 g/mol [1]
Appearance White solid[1]
Purity >98%[1]
Melting Point 122.2-122.5 °C
pH 8 - 9 (in solution)
Storage Temperature -20°C[1]

Table 2: Solubility Profile of this compound

SolventSolubilityReference(s)
Water Good water solubility[1]
Ethanol Soluble[1]
Methanol Soluble / Slightly Soluble[1]
Dimethylformamide (DMF) Soluble[1]
Dimethyl Sulfoxide (DMSO) Soluble[1]
Chloroform Slightly Soluble

Formation and Synthesis

This compound is primarily known as a degradation product of erythromycin A. Its formation is a key indicator of the instability of erythromycin A in certain conditions.

Erythromycin_A Erythromycin A Neutral_Alkaline Neutral to Weakly Alkaline Conditions (pH ≥ 7) Erythromycin_A->Neutral_Alkaline Rearrangement Internal Rearrangement Neutral_Alkaline->Rearrangement Pseudoerythromycin_A_enol_ether This compound Rearrangement->Pseudoerythromycin_A_enol_ether Start Start: Erythromycin A Dissolution Dissolve in a suitable solvent (e.g., aqueous methanol) Start->Dissolution pH_Adjustment Adjust pH to neutral or weakly alkaline (pH 7-9) Dissolution->pH_Adjustment Incubation Incubate at room or slightly elevated temperature pH_Adjustment->Incubation Monitoring Monitor reaction progress by HPLC or TLC Incubation->Monitoring Extraction Extract with an organic solvent Monitoring->Extraction Purification Purify by column chromatography (e.g., silica (B1680970) gel) Extraction->Purification Characterization Characterize by NMR, MS, and IR spectroscopy Purification->Characterization End End: Pure this compound Characterization->End Pseudo Pseudoerythromycin A enol ether (10 µM) Receptor Unknown Cell Surface Receptor Pseudo->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors (e.g., PU.1, IRF8) Signaling_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Differentiation Monocyte to Macrophage Differentiation Gene_Expression->Differentiation

References

In-Depth Technical Guide: Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pseudoerythromycin A enol ether, a significant degradation product of the macrolide antibiotic Erythromycin (B1671065) A. This document details its physicochemical properties, formation, and biological activities, presenting key data in a structured format for scientific and research applications.

Core Molecular and Physical Properties

This compound, with the molecular formula C₃₇H₆₅NO₁₂, has a molecular weight of 715.91 g/mol .[1][2] It is a semi-synthetic, white solid that is soluble in ethanol, methanol, DMF, and DMSO, with good water solubility.[3] It is recognized as an important analytical standard for stability studies of Erythromycin A due to its formation under neutral to weakly alkaline conditions.[3]

PropertyValueReferences
Molecular Formula C₃₇H₆₅NO₁₂[1][2][3]
Molecular Weight 715.91 g/mol [1][2]
Exact Mass 715.45067651 Da[4]
CAS Number 105882-69-7[1][3]
Appearance White solid[3]
Purity ≥98%[1]
Storage Temperature -20°C[3]
Solubility Soluble in ethanol, methanol, DMF, DMSO; good water solubility.[3]

Formation and Synthesis

This compound is not a direct fermentation product but results from a complex internal rearrangement of Erythromycin A. This process is typically initiated under neutral to weakly alkaline conditions.[3] The formation involves two key intramolecular reactions:

  • The C6-OH group of Erythromycin A attacks the C9 ketone, forming an internal enol ether.

  • Simultaneously, the C11-OH group attacks the lactone carbonyl, leading to a contraction of the 14-membered macrolide ring to an 11-membered ring.[3]

A synthetic route for its preparation involves the reaction of erythromycin enol ether with carbonate.[3]

Logical Workflow: Formation from Erythromycin A

The following diagram illustrates the intramolecular rearrangement process leading to the formation of this compound.

G ErythromycinA Erythromycin A (14-membered ring) Intermediate Intramolecular Rearrangement (Neutral to Weakly Alkaline Conditions) ErythromycinA->Intermediate Exposure to pH 7 to slightly alkaline EnolEtherFormation C6-OH attacks C9-ketone Intermediate->EnolEtherFormation RingContraction C11-OH attacks lactone carbonyl Intermediate->RingContraction Pseudoerythromycin This compound (11-membered ring) EnolEtherFormation->Pseudoerythromycin RingContraction->Pseudoerythromycin

Caption: Formation of this compound from Erythromycin A.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Analysis

An established Reverse-Phase HPLC (RP-HPLC) method is utilized for the separation and analysis of Erythromycin A and its related impurities, including this compound.

  • Column: Waters X-Terra RP18 (250 mm x 4.6 mm I.D., 3.5 µm particle size)

  • Mobile Phase A: Buffer solution (35 g of di-potassium hydrogen phosphate (B84403) in 1000 mL of water, adjust pH to 7.0)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • T0: 100% A, 0% B

    • T45: 100% A, 0% B

    • T47: 0% A, 100% B

    • T63: 0% A, 100% B

    • T65: 100% A, 0% B

    • T70: 100% A, 0% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 100 µL

  • Column Temperature: 65°C

  • Detection: UV at 215 nm

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of Erythromycin A enol ether have been fully assigned using one- and two-dimensional NMR techniques.[5][6][7][8][9] Key ¹³C chemical shifts in CD₃OD include signals at δ 153.6 (C9) and δ 102.3 (C8), which are characteristic of the enol ether moiety.[8]

Mass Spectrometry (MS)

LC-MS analysis of Erythromycin A enol ether provides information on its molecular weight and fragmentation pattern. The experimental MS2 spectrum shows a precursor ion [M+H]⁺ at m/z 716.463. Key fragment ions are observed at m/z 558.4328, 559.4442, 540.4236, and 522.4202.[10]

Biological Activity and Signaling Pathways

Contrary to its parent compound, this compound is devoid of significant antibiotic activity.[3] However, it exhibits other notable biological effects.

Promotion of Monocyte to Macrophage Differentiation

This compound has been shown to promote the differentiation of monocytes into macrophages at a concentration of 10 µM.[11] While the specific signaling pathway for this compound has not been elucidated, the general process of monocyte differentiation is known to be governed by complex signaling networks. These pathways are initiated by stimuli such as Macrophage Colony-Stimulating Factor (M-CSF) and involve the activation of specific transcription factors that regulate cell proliferation and maturation.[12]

G cluster_0 Cellular Level cluster_1 Molecular Level Pseudo This compound Monocyte Monocyte Pseudo->Monocyte Acts on Signal External Stimuli (e.g., M-CSF) Pseudo->Signal Potentially Modulates Macrophage Macrophage Monocyte->Macrophage Differentiates into Pathway Signaling Pathways (e.g., JAK/STAT, MAPK) Signal->Pathway Activates TF Transcription Factor Activation (e.g., PU.1, IRF8) Pathway->TF Induces Differentiation Gene Expression for Differentiation TF->Differentiation Regulates Differentiation->Macrophage Leads to Phenotype

Caption: Putative role in monocyte to macrophage differentiation.

Effects on Lower Esophageal Sphincter (LES)

This compound has been observed to increase the pressure of the lower esophageal sphincter (LES) in animal models.[13] This prokinetic action is likely mediated through mechanisms similar to Erythromycin A, which acts as a motilin agonist and stimulates cholinergic pathways, potentially involving serotonin (B10506) (5-HT3) receptors.[14] This suggests a potential therapeutic application in conditions characterized by reduced LES pressure.

References

An In-depth Technical Guide to the Synthesis of Pseudoerythromycin A Enol Ether from Erythromycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pseudoerythromycin A enol ether, a key degradation product and analytical standard of erythromycin (B1671065) A. The synthesis is a two-step process involving the initial formation of erythromycin A enol ether under acidic conditions, followed by a base-catalyzed intramolecular rearrangement. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and workflows.

Synthesis Overview

The conversion of erythromycin A to this compound proceeds through two distinct chemical transformations:

  • Step 1: Formation of Erythromycin A Enol Ether. Erythromycin A undergoes an acid-catalyzed intramolecular cyclization to form 8,9-anhydro-6,9-hemiketal, commonly known as erythromycin A enol ether. This reaction is typically achieved by treating erythromycin A with a mild acid.

  • Step 2: Translactonization to this compound. The intermediate, erythromycin A enol ether, is then subjected to neutral to weakly alkaline conditions, which induces a translactonization reaction. This involves the C11-hydroxyl group attacking the C1-carbonyl group of the lactone, resulting in a thermodynamically more stable 11-membered macrolide ring structure known as this compound.[1]

Chemical Structures and Reaction Pathway

The overall transformation from erythromycin A to this compound is depicted below.

G Erythromycin_A Erythromycin A Erythromycin_A_Enol_Ether Erythromycin A Enol Ether Erythromycin_A->Erythromycin_A_Enol_Ether  Ice-cold Acetic Acid Pseudoerythromycin_A_Enol_Ether This compound Erythromycin_A_Enol_Ether->Pseudoerythromycin_A_Enol_Ether  K2CO3, Methanol, Reflux G cluster_step1 Step 1: Enol Ether Formation cluster_step2 Step 2: Translactonization A1 Dissolve Erythromycin A in Acetic Acid A2 Reaction Stirring A1->A2 A3 Quenching and Neutralization A2->A3 A4 Extraction with Dichloromethane A3->A4 A5 Drying and Concentration A4->A5 A6 Crystallization A5->A6 B1 Dissolve Enol Ether in Methanol A6->B1 Intermediate: Erythromycin A Enol Ether B2 Add K2CO3 and Reflux B1->B2 B3 Solvent Removal B2->B3 B4 Work-up (Partitioning and Extraction) B3->B4 B5 Drying and Concentration B4->B5 B6 Purification (Chromatography/Crystallization) B5->B6 Final_Product This compound B6->Final_Product Final Product

References

An In-Depth Technical Guide to the Formation of Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of Pseudoerythromycin A enol ether, a significant degradation product and synthetic intermediate of Erythromycin (B1671065) A. This document details the synthetic pathway, experimental protocols, and relevant chemical data, presenting a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a structurally intriguing rearrangement product of Erythromycin A, a well-known macrolide antibiotic. The formation of this enol ether involves a trans-lactonization process, resulting in a contracted macrolide ring. While devoid of antibiotic activity, this compound serves as a crucial analytical standard for stability studies of Erythromycin A and as a precursor for the synthesis of other novel macrolide derivatives. This guide will focus on the chemical synthesis of this compound from Erythromycin A.

Synthetic Pathway

The formation of this compound from Erythromycin A is a two-step process. The first step involves the acid-catalyzed dehydration of Erythromycin A to form Erythromycin A enol ether. The subsequent step is a base-catalyzed intramolecular trans-lactonization of the enol ether to yield the final product.

Logical Workflow of the Synthesis

The overall synthetic workflow can be visualized as a linear progression from the starting material to the final product, with a key intermediate.

G Erythromycin_A Erythromycin A Erythromycin_A_enol_ether Erythromycin A enol ether Erythromycin_A->Erythromycin_A_enol_ether  Acid-catalyzed  dehydration Pseudoerythromycin_A_enol_ether This compound Erythromycin_A_enol_ether->Pseudoerythromycin_A_enol_ether  Base-catalyzed  translactonization

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of this compound.

Step 1: Synthesis of Erythromycin A enol ether

This procedure involves the acid-catalyzed dehydration of Erythromycin A.

Materials:

Procedure:

  • Dissolve Erythromycin A in ice-cold glacial acetic acid.

  • Stir the solution at a low temperature (e.g., 0-5 °C) for a specified period. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure Erythromycin A enol ether. A reported yield for this reaction is 68%.

Step 2: Synthesis of this compound

This procedure involves the base-catalyzed translactonization of Erythromycin A enol ether.

Materials:

  • Erythromycin A enol ether

  • Methanol

  • Potassium Carbonate (anhydrous)

  • Water

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Dissolve Erythromycin A enol ether in methanol.

  • Add anhydrous potassium carbonate to the solution.

  • Reflux the mixture with stirring. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurity
Erythromycin AC₃₇H₆₇NO₁₃733.9White crystalline powder>95%
Erythromycin A enol etherC₃₇H₆₅NO₁₂715.9White solid>98%
This compoundC₃₇H₆₅NO₁₂715.9White solid[1]>98%[1]
Solubility
CompoundSolubility
Erythromycin ASoluble in ethanol, methanol, acetone, and ethyl acetate. Sparingly soluble in water.
Erythromycin A enol etherSoluble in ethanol, methanol, DMF, and DMSO.
This compoundSoluble in ethanol, methanol, DMF, or DMSO. Good water solubility.[1]
Spectroscopic Data

Table 4.3.1: ¹H NMR Chemical Shifts for Erythromycin A enol ether (in CDCl₃) [2]

ProtonChemical Shift (ppm)
H-1"4.27
H-23.65
H-33.51
......

Table 4.3.2: ¹³C NMR Chemical Shifts for Erythromycin A enol ether (in CDCl₃) [2]

CarbonChemical Shift (ppm)
C-1175.8
C-9154.0
C-6103.1
......

Note: The complete NMR assignments for Erythromycin A enol ether are extensive and can be found in the cited literature.

Reaction Mechanism

The formation of this compound proceeds through a fascinating intramolecular rearrangement.

G cluster_step1 Step 1: Enol Ether Formation cluster_step2 Step 2: Translactonization Erythromycin_A Erythromycin A (C9-ketone, C6-OH) Enol_Ether_Intermediate Erythromycin A enol ether Erythromycin_A->Enol_Ether_Intermediate H⁺ -H₂O Pseudo_Product Pseudoerythromycin A enol ether (11-membered ring) Enol_Ether_Intermediate->Pseudo_Product Base (K₂CO₃) C11-OH attacks C1-lactone

Caption: Mechanism of this compound formation.

In the first step, under acidic conditions, the C6-hydroxyl group of Erythromycin A attacks the C9-ketone, followed by dehydration to form the stable enol ether. In the second step, under basic conditions (facilitated by potassium carbonate), the C11-hydroxyl group acts as a nucleophile, attacking the C1-lactone carbonyl. This intramolecular trans-esterification results in the formation of a new, more stable 11-membered lactone ring, yielding this compound.[1]

Conclusion

The synthesis of this compound is a well-established process that is crucial for both analytical and synthetic purposes in the field of macrolide chemistry. This guide has provided a detailed overview of the synthetic pathway, experimental protocols, and key data associated with this transformation. For researchers working on the development of novel erythromycin analogs or those involved in the quality control of erythromycin-based pharmaceuticals, a thorough understanding of this chemistry is essential. The provided information, including the visualization of the synthetic workflow and reaction mechanism, serves as a practical resource for laboratory work and further investigation into the rich chemistry of macrolides.

References

In-depth Technical Guide: The Degradation Pathway of Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoerythromycin A enol ether is a significant, antibiotically inactive degradation product of erythromycin (B1671065) A, formed under neutral to weakly alkaline conditions. While its formation is well-documented, its subsequent degradation is less characterized. This technical guide synthesizes the available, albeit limited, scientific information to propose a plausible degradation pathway for this compound. This document outlines the key degradation products, proposes degradation mechanisms, and provides adapted experimental protocols for conducting forced degradation studies. Due to a lack of specific kinetic studies on this compound, quantitative data is not available in the current literature.

Introduction

Erythromycin A, a widely used macrolide antibiotic, is known for its instability, particularly in acidic and alkaline environments. Under neutral to weakly alkaline conditions, erythromycin A undergoes a complex internal rearrangement to form this compound. This process involves the formation of an internal enol ether between the C6-hydroxyl group and the C9-ketone, followed by an attack of the C11-hydroxyl group on the lactone carbonyl, resulting in a contraction of the macrolide ring from a 14-membered to an 11-membered ring.[1][2] While this compound is inactive as an antibiotic, it serves as a critical analytical standard in stability studies of erythromycin A.[1][2] Understanding the complete degradation pathway, including the fate of this primary degradant, is crucial for comprehensive stability profiling and formulation development.

Proposed Degradation Pathway of this compound

Direct studies on the forced degradation of isolated this compound are scarce in the published literature. However, based on the identification of other degradation products in erythromycin formulations, a plausible degradation pathway can be inferred. A key study by Pendela et al. identified several degradation products in a commercial erythromycin formulation, including pseudoerythromycin A hemiketal, erythromycin A enol ether carboxylic acid, and erythromycin C enol ether carboxylic acid.[1] While not definitively stated as direct degradants of this compound, their structures suggest a potential downstream degradation sequence.

The proposed primary degradation pathway involves the hydrolysis of the enol ether to a hemiketal, followed by further degradation.

Key Degradation Products

Based on current literature, the following are the likely degradation products originating from or related to this compound:

  • Pseudoerythromycin A Hemiketal: This compound is a likely initial hydrolysis product of this compound.

  • Erythromycin A Enol Ether Carboxylic Acid: The formation of this product would suggest an oxidative cleavage of the macrolide ring.

  • Erythromycin C Enol Ether Carboxylic Acid: Similar to the above, this suggests oxidative degradation, potentially involving modifications to the sugar moieties.

Proposed Degradation Mechanisms

The degradation of this compound is likely to proceed through several mechanisms, depending on the environmental conditions:

  • Hydrolytic Degradation (Acidic and Basic): Under aqueous conditions, the enol ether is susceptible to hydrolysis. In acidic or basic media, this hydrolysis would likely lead to the formation of the corresponding hemiketal, pseudoerythromycin A hemiketal.

  • Oxidative Degradation: The macrolide structure is susceptible to oxidation, which could lead to the opening of the lactone ring and the formation of carboxylic acid derivatives such as erythromycin A enol ether carboxylic acid.

  • Photolytic and Thermal Degradation: While erythromycin itself shows some stability to thermal and photolytic stress, the specific impact of these conditions on this compound has not been detailed in the literature. It is plausible that prolonged exposure could lead to further decomposition.

Quantitative Data

A thorough review of the scientific literature did not yield any quantitative data (e.g., reaction kinetics, degradation rates) specifically for the degradation of this compound. The focus of existing kinetic studies has been on the formation of this compound from erythromycin A.[2] Therefore, a tabular summary of quantitative data cannot be provided at this time.

Experimental Protocols for Forced Degradation Studies

The following are adapted protocols for conducting forced degradation studies on this compound, based on established methods for erythromycin. These protocols are intended to be a starting point for researchers to develop their own specific methods.

General Experimental Workflow

A general workflow for conducting forced degradation studies is outlined below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare Solution of This compound acid Acidic Hydrolysis (e.g., 0.1N HCl) prep->acid base Basic Hydrolysis (e.g., 0.1N NaOH) prep->base oxidative Oxidative Degradation (e.g., 3% H2O2) prep->oxidative thermal Thermal Stress (e.g., 60°C) prep->thermal photo Photolytic Stress (UV/Vis light) prep->photo quench Neutralize/Quench Reaction acid->quench base->quench oxidative->quench thermal->quench photo->quench analyze Analyze by LC-MS/MS, NMR quench->analyze identify Identify Degradation Products analyze->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation
  • Acidic Conditions:

    • Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Add an equal volume of 0.1 N hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 N sodium hydroxide, and dilute with mobile phase for analysis.

  • Basic Conditions:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Add an equal volume of 0.1 N sodium hydroxide.

    • Incubate at a controlled temperature for a defined period.

    • At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 N hydrochloric acid, and dilute for analysis.

Oxidative Degradation
  • Dissolve a known concentration of this compound in a suitable solvent.

  • Add an equal volume of a hydrogen peroxide solution (e.g., 3% v/v).

  • Incubate at room temperature for a defined period, protected from light.

  • At specified time points, withdraw aliquots and dilute with mobile phase for analysis. It may be necessary to quench the reaction with a reducing agent like sodium bisulfite.

Thermal Degradation
  • Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C) for a defined period.

  • Alternatively, prepare a solution of this compound and incubate at a controlled elevated temperature.

  • At specified time points, dissolve the solid sample or withdraw aliquots of the solution for analysis.

Photolytic Degradation
  • Prepare a solution of this compound in a photostable solvent.

  • Expose the solution to a controlled light source (e.g., UV-A and visible light) in a photostability chamber.

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • At specified time points, withdraw aliquots from both the exposed and control samples for analysis.

Analytical Methodology
  • Liquid Chromatography-Mass Spectrometry (LC-MS): A stability-indicating LC-MS method is crucial for separating and identifying the degradation products.

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended.

    • Detection: Mass spectrometry (e.g., Q-TOF or Orbitrap) will enable the determination of the mass-to-charge ratio of the degradation products, facilitating their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation of unknown degradation products, isolation of the impurities followed by NMR analysis is necessary.

Visualization of the Proposed Degradation Pathway

The following diagram illustrates the proposed degradation pathway of this compound.

DegradationPathway EryA Erythromycin A PseudoEryA_enol Pseudoerythromycin A Enol Ether EryA->PseudoEryA_enol Neutral to weakly alkaline conditions PseudoEryA_hemi Pseudoerythromycin A Hemiketal PseudoEryA_enol->PseudoEryA_hemi Hydrolysis EryA_enol_acid Erythromycin A Enol Ether Carboxylic Acid PseudoEryA_enol->EryA_enol_acid Oxidation EryC_enol_acid Erythromycin C Enol Ether Carboxylic Acid PseudoEryA_enol->EryC_enol_acid Oxidation

Caption: Proposed degradation pathway of this compound.

Conclusion

While this compound is a well-known degradation product of erythromycin A, its own degradation pathway is not yet fully elucidated in the scientific literature. This guide provides a plausible pathway based on the identification of related degradation products and general principles of macrolide chemistry. The primary proposed degradation route is hydrolysis to pseudoerythromycin A hemiketal, with oxidative degradation leading to carboxylic acid derivatives also being possible. The provided experimental protocols offer a framework for researchers to conduct forced degradation studies to further investigate and confirm this proposed pathway. Further research, including specific forced degradation studies on isolated this compound and kinetic analysis, is necessary to provide a more definitive understanding of its stability and degradation profile.

References

A Comprehensive Technical Guide to Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth overview of the physical characteristics, experimental protocols, and relevant biological interactions of Pseudoerythromycin A enol ether, a critical analytical standard in erythromycin-related research.

Introduction

This compound (CAS No: 105882-69-7), also known as LY267108, is a significant degradation product of the macrolide antibiotic Erythromycin (B1671065) A.[1][2][3] It forms via a complex internal rearrangement of Erythromycin A under neutral to weakly alkaline conditions.[2][4] This process involves the C6-OH group forming an internal enol ether with the C9 ketone, while the C11-OH attacks the lactone's carbonyl group. The result is a contraction of the macrocycle from a 14- to an 11-membered ring.[2]

While devoid of antibiotic activity, this compound serves as an essential analytical standard for stability studies of Erythromycin A.[2][4][5] Its characterization and synthesis are crucial for quality control and formulation development in the pharmaceutical industry. Recent studies have also indicated its potential role in promoting the differentiation of monocytes into macrophages.[3][6]

Physical and Chemical Characteristics

The fundamental physical and chemical properties of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 105882-69-7[5]
Molecular Formula C₃₇H₆₅NO₁₂[5][7][8]
Molecular Weight 715.91 g/mol [5][7]
Appearance White solid[2]
Melting Point 122.2-122.5 °C 127.0-130.0 °C[7][9]
Boiling Point 810.7 ± 65.0 °C (at 760 mmHg)[9]
Density 1.2 g/cm³[9]
Purity ≥98%[2][3][5]
Solubility - Soluble in DMSO (>10 mM), DMF, ethanol, and methanol (B129727). - Good water solubility. - Slightly soluble in chloroform.[1][2][4][7]
Storage Conditions Powder: -20°C (stable for 3 years) In solvent: -80°C (6 months)[1][2][7]
pH 8 - 9[7]
Exact Mass 715.45067651 Da[8]
Topological Polar Surface Area 165.84 Ų
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 13
Rotatable Bonds 9

Experimental Protocols

Synthesis from Erythromycin A

This compound can be prepared via a two-step semi-synthetic route starting from Erythromycin A.[10]

Step 1: Formation of Erythromycin A Enol Ether

  • Reactant: Erythromycin A

  • Reagent: Ice-cold acetic acid

  • Protocol: Erythromycin A is treated with ice-cold acetic acid. This reaction facilitates the initial conversion to Erythromycin A enol ether.[10]

Step 2: Rearrangement to this compound

  • Reactant: Erythromycin A enol ether

  • Reagents: Methanol, Potassium Carbonate (or other carbonates)[2][4][10]

  • Protocol: The Erythromycin A enol ether produced in Step 1 is refluxed in methanol with heating in the presence of potassium carbonate. This base-catalyzed step induces the intramolecular rearrangement to yield the final product, this compound.[10]

G cluster_synthesis Synthesis Workflow EryA Erythromycin A EnolEther Erythromycin A Enol Ether EryA->EnolEther  Ice-cold Acetic Acid Pseudo Pseudoerythromycin A Enol Ether EnolEther->Pseudo  Potassium Carbonate,  Methanol (Reflux)

Caption: Synthetic pathway from Erythromycin A to its pseudo enol ether derivative.

Analytical Characterization Workflow

The identification and quantification of this compound, particularly in stability samples of Erythromycin A formulations, employ a combination of chromatographic and spectroscopic techniques.[1][11]

  • Sample Preparation: The formulation containing erythromycin and its degradation products is dissolved in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution.[1] This solution may be further diluted for analysis.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the primary method for separation. A reverse-phase column (e.g., C18) is typically used with a mobile phase gradient tailored to resolve Erythromycin A from its related substances, including the enol ether and hemiketal forms.[1]

  • Detection and Identification:

    • LC-UV: Used for initial detection and quantification.[1]

    • Mass Spectrometry (LC-MS): An ion trap mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used to confirm the molecular weight (m/z) of the separated components.[1][12]

    • Nuclear Magnetic Resonance (LC-NMR): For unambiguous structural elucidation, fractions are collected and analyzed by 1D and 2D NMR techniques (¹H, ¹³C, COSY, etc.) to confirm the connectivity and stereochemistry of the molecule.[1][11]

G cluster_workflow Analytical Workflow cluster_detection Techniques SamplePrep Sample Preparation (Dissolution & Dilution) HPLC HPLC Separation (Reverse-Phase) SamplePrep->HPLC Detection Detection & Identification HPLC->Detection LCUV LC-UV LCMS LC-MS LCNMR LC-NMR

Caption: General workflow for the analytical characterization of the compound.

Biological Activity and Interactions

Lack of Antibacterial Effect

This compound is established to be devoid of the antibacterial properties characteristic of its parent compound, Erythromycin A.[2][4] The structural rearrangement, particularly the contraction of the macrolide ring, is believed to prevent effective binding to the bacterial ribosome.

Motilin Agonism and Gastrointestinal Effects

In animal models, this compound (as LY267108) has been shown to be a motilin receptor agonist. In studies involving cats, it was observed to increase the pressure at the lower esophageal sphincter (LES), an effect also seen with motilin itself.[1] This suggests a potential role in modulating gastrointestinal motility, distinct from its parent antibiotic.

Immunomodulatory Effects

Research has indicated that this compound can promote the differentiation of monocytes into macrophages when applied at a concentration of 10 µM.[3][6] This suggests a potential immunomodulatory role that is independent of antimicrobial activity.

G cluster_bio Biological Interactions Pseudo Pseudoerythromycin A Enol Ether Monocyte Monocyte Pseudo->Monocyte Promotes Differentiation Motilin Motilin Receptor Pseudo->Motilin Agonist Activity Ribosome Bacterial Ribosome Pseudo->Ribosome No Binding (Inactive) Macrophage Macrophage Monocyte->Macrophage LES Lower Esophageal Sphincter (LES) Pressure Motilin->LES Increases

Caption: Key biological activities and molecular interactions of the compound.

References

The Biological Profile of Pseudoerythromycin A Enol Ether: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoerythromycin A enol ether (also known as LY267108) is a well-characterized degradation product of the macrolide antibiotic Erythromycin (B1671065) A. While devoid of any significant antibacterial properties, this molecule exhibits distinct biological activities, primarily related to gastrointestinal motility and immunomodulation. This technical guide provides an in-depth analysis of the current scientific understanding of this compound, summarizing its known biological effects, presenting available quantitative data, and outlining the experimental methodologies used for its characterization. Furthermore, this document includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its mechanism of action and evaluation.

Biological Activities

Contrary to what might be expected from an erythromycin derivative, this compound does not possess antibiotic activity.[1][2][3] Its biological significance lies in two distinct areas: gastrointestinal prokinetic effects and influence on monocyte differentiation.

Gastrointestinal Motility: Motilin Receptor Agonism

This compound has been shown to increase the pressure of the lower esophageal sphincter (LES) in feline models.[1] This action is attributed to its function as a motilin receptor agonist, similar to its parent compound, erythromycin A.[1] Motilin is a peptide hormone that regulates gastrointestinal motility, and its receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates smooth muscle contractions.[4] The prokinetic effects of erythromycin and its derivatives are well-documented and are mediated through the motilin receptor.[1][5]

Immunomodulatory Effects: Monocyte to Macrophage Differentiation

In the realm of immunology, this compound has been observed to promote the differentiation of monocytes into macrophages.[6] This effect has been noted at a concentration of 10 µM.[6] Macrolides, in general, are known to have immunomodulatory properties, and this activity of this compound aligns with the broader characteristics of this class of molecules.[7] The differentiation of monocytes into macrophages is a critical process in the immune response, and the ability of this compound to influence this pathway suggests potential applications in modulating inflammatory processes.[7]

Quantitative Data Summary

The publicly available quantitative data for the biological activity of this compound is limited. The following table summarizes the key findings.

Biological ActivityTest SystemConcentration/DoseObserved EffectReference
Monocyte to Macrophage Differentiation In vitro10 µMPromotion of differentiation[6]
Lower Esophageal Sphincter (LES) Pressure In vivo (Cat)Not SpecifiedIncrease in LES pressure[1]
Antibacterial Activity Not SpecifiedNot SpecifiedNo significant activity[1][2][3]

Experimental Protocols

Detailed experimental protocols from the original research articles are not fully available in the public domain. However, based on standard pharmacological and cell biology practices, the methodologies can be reconstructed as follows.

In Vivo Assessment of Lower Esophageal Sphincter (LES) Pressure

This protocol is a likely representation of the methodology used to assess the effect of this compound on LES pressure in a feline model.

  • Animal Model: Adult domestic cats of either sex would be used.

  • Anesthesia: Anesthesia would be induced and maintained using a suitable anesthetic agent to ensure the well-being of the animal and to prevent motion artifacts during pressure measurements.

  • Catheter Placement: A manometry catheter with pressure sensors would be passed through the esophagus and positioned across the lower esophageal sphincter.

  • Baseline Measurement: Basal LES pressure would be recorded for a stabilization period.

  • Drug Administration: this compound (LY267108) would be administered, likely intravenously, at various doses.

  • Data Acquisition: LES pressure would be continuously monitored and recorded post-administration.

  • Data Analysis: The change in LES pressure from baseline would be calculated for each dose to determine the dose-response relationship.

In Vitro Monocyte to Macrophage Differentiation Assay

The following is a probable protocol for evaluating the effect of this compound on monocyte differentiation.

  • Cell Source: Human peripheral blood mononuclear cells (PBMCs) would be isolated from healthy donor blood using density gradient centrifugation. Monocytes would then be purified from the PBMC population.

  • Cell Culture: Purified monocytes would be cultured in appropriate cell culture media supplemented with serum and necessary growth factors.

  • Treatment: this compound would be added to the cell culture medium at the desired concentration (e.g., 10 µM). A vehicle control would be run in parallel.

  • Incubation: The cells would be incubated for a period of several days to allow for differentiation to occur.

  • Assessment of Differentiation: Macrophage differentiation would be assessed by:

    • Morphology: Observing changes in cell morphology (e.g., increased size, adherence, and spreading) using light microscopy.

    • Surface Marker Expression: Analyzing the expression of macrophage-specific surface markers (e.g., CD68, CD163) using flow cytometry or immunofluorescence.

    • Functional Assays: Evaluating macrophage functions such as phagocytosis or cytokine production.

  • Data Analysis: The percentage of differentiated macrophages or the level of marker expression would be quantified and compared between the treated and control groups.

Signaling Pathways and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows related to the biological activity of this compound.

motilin_receptor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PEAE Pseudoerythromycin A enol ether MotilinR Motilin Receptor (GPCR) PEAE->MotilinR Binds Gq Gq protein MotilinR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction monocyte_differentiation Monocyte Monocyte Differentiation Differentiation Process (Changes in gene expression, morphology, and function) Monocyte->Differentiation PEAE Pseudoerythromycin A enol ether (10 µM) PEAE->Differentiation Promotes Macrophage Macrophage Differentiation->Macrophage experimental_workflow cluster_invivo In Vivo: LES Pressure Study cluster_invitro In Vitro: Monocyte Differentiation Assay AnimalPrep Animal Preparation (Cat, Anesthesia) Catheter Manometry Catheter Placement AnimalPrep->Catheter Baseline Baseline LES Pressure Recording Catheter->Baseline Admin Drug Administration (this compound) Baseline->Admin PostAdmin Post-Administration Pressure Monitoring Admin->PostAdmin Analysis_invivo Data Analysis PostAdmin->Analysis_invivo Isolation Monocyte Isolation (from PBMCs) Culture Cell Culture Isolation->Culture Treatment Treatment (this compound) Culture->Treatment Incubation Incubation (Several Days) Treatment->Incubation Assessment Differentiation Assessment (Morphology, Markers, Function) Incubation->Assessment Analysis_invitro Data Analysis Assessment->Analysis_invitro

References

Methodological & Application

Application Notes and Protocols for Liquid Chromatography Methods for Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Pseudoerythromycin A enol ether, a known degradation product of Erythromycin (B1671065) A.[1][2] The methods described herein are based on published liquid chromatography (LC) techniques for erythromycin and its related substances.

Introduction

This compound is a degradation product formed from Erythromycin A under neutral to weakly alkaline conditions through a complex internal rearrangement.[1] Its monitoring is crucial for the stability assessment of erythromycin-containing pharmaceutical products. This document outlines recommended starting methods for the separation and quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric detection.

Chemical Information

CompoundCAS NumberMolecular FormulaMolecular Weight
This compound105882-69-7C37H65NO12715.91 g/mol

Recommended Analytical Method: Reversed-Phase HPLC

A reversed-phase HPLC method is the most suitable approach for the analysis of this compound. The following protocols are recommended as a starting point for method development and validation.

Method 1: HPLC-UV

This method is adapted from a stability-indicating assay for erythromycin and its related substances.

Chromatographic Conditions

ParameterRecommended Condition
Column Ashaipak ODP-50 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase 0.023 M Ammonium Formate (pH 10.3) : Water : Acetonitrile (B52724) (35:25:40, v/v/v)[3]
Flow Rate 0.8 mL/min[3]
Column Temperature 50 °C[3]
Injection Volume 20 µL
UV Detection 215 nm[3]
Run Time Approximately 70 minutes[3]

Expected Results

Based on similar analyses, this compound is expected to be well-resolved from Erythromycin A and other related substances under these conditions. In a published method, "erythromycin enolether" was reported to elute at a relative retention time of 3.95 with respect to erythromycin A.[3] While this may not be the exact retention time for this compound, it indicates that a significant separation can be achieved.

Method 2: LC-MS/MS

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This is particularly useful for identifying and quantifying low levels of impurities.

Chromatographic Conditions

ParameterRecommended Condition
Column Inertsil ODS-2 (50 mm × 3.0 mm, 5 µm) or equivalent C18 column[4]
Mobile Phase A: 2 mM Ammonium Acetate in Water with 0.1% Acetic AcidB: Acetonitrile
Gradient Isocratic elution with 50% B[4] (Gradient optimization may be required)
Flow Rate 0.7 mL/min[4]
Column Temperature 40 °C
Injection Volume 10 µL

Mass Spectrometer Conditions

ParameterRecommended Condition
Ion Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion (m/z) 716.5 ([M+H]+)[3]
Product Ions To be determined by direct infusion of a this compound standard.
Ion Spray Voltage 3500 V[3]
Temperature 450 °C[3]
Collision Gas Nitrogen

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation

  • Accurately weigh a suitable amount of this compound analytical standard (purity ≥90% by HPLC).

  • Dissolve the standard in a diluent (e.g., acetonitrile/water, 50:50 v/v) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve.

Sample Preparation (e.g., from a drug substance)

  • Accurately weigh approximately 70 mg of the erythromycin test sample.[3]

  • Transfer the sample to a 25 mL volumetric flask.[3]

  • Add 10 mL of acetonitrile and sonicate to dissolve.[3]

  • Dilute to volume with the mobile phase or a suitable diluent.[3]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

For quantitative analysis, the developed method should be validated according to ICH guidelines, including the following parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the resolution of this compound from other related substances and the excipients.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Workflow for Method Development

The following diagram illustrates a typical workflow for developing and validating a liquid chromatography method for this compound.

Workflow Workflow for LC Method Development A Define Analytical Requirements B Select LC Method (HPLC/UPLC) and Detector (UV/MS) A->B C Procure Analytical Standard of this compound B->C D Initial Method Scouting (Column, Mobile Phase, Gradient) C->D E Method Optimization (Resolution, Peak Shape, Run Time) D->E F Method Validation (ICH Guidelines) E->F G Routine Sample Analysis F->G

Caption: Logical workflow for the development and validation of an LC method.

Formation Pathway of this compound

The following diagram illustrates the chemical transformation of Erythromycin A to this compound.

Formation_Pathway Formation of this compound EryA Erythromycin A EryA_EE Erythromycin A Enol Ether EryA->EryA_EE Acidic Conditions PseudoEryA_EE This compound EryA_EE->PseudoEryA_EE Neutral to Weakly Alkaline Conditions[1]

References

Application Notes and Protocols: Pseudoerythromycin A Enol Ether in Erythromycin Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065), a widely used macrolide antibiotic, is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. A key degradation product formed, particularly under neutral to weakly alkaline conditions, is pseudoerythromycin A enol ether.[1] This compound is formed through a complex internal rearrangement of erythromycin A and is considered microbiologically inactive.[1] Therefore, the detection and quantification of this compound are critical components of stability testing for erythromycin drug substances and products. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound in the context of erythromycin stability studies.

This compound is recognized as an important analytical standard for these stability studies.[1] Its presence and concentration serve as indicators of the degradation extent of the active pharmaceutical ingredient (API). Stability-indicating analytical methods, predominantly High-Performance Liquid Chromatography (HPLC), are essential to separate and quantify erythromycin from its degradation products, including this compound.[2][3]

Data Presentation

The following table summarizes the typical results from forced degradation studies of erythromycin, highlighting the conditions that lead to the formation of degradation products. It is important to note that the percentage of degradation can vary depending on the specific experimental conditions (e.g., concentration, temperature, duration of exposure).

Stress ConditionReagent/ParametersIncubation TimeTemperature% Degradation of Erythromycin A (Approximate)Major Degradation Products Observed
Acidic Hydrolysis 0.1 M HCl2 hours60°CSignificantAnhydroerythromycin A
Alkaline Hydrolysis 0.1 M NaOH4 hours60°CSignificantThis compound
Oxidative Degradation 6% H₂O₂24 hoursRoom TemperatureSignificantVarious oxidation products
Thermal Degradation Solid State48 hours105°CMinimal to None-
Photolytic Degradation UV Light Exposure24 hoursRoom TemperatureMinimal to None-

Experimental Protocols

Forced Degradation (Stress Testing) of Erythromycin

This protocol outlines the procedures for subjecting erythromycin to various stress conditions to induce degradation, as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To generate potential degradation products of erythromycin, including this compound, and to demonstrate the specificity of the analytical method.

Materials:

Procedure:

  • Preparation of Erythromycin Stock Solution: Accurately weigh and dissolve a suitable amount of erythromycin reference standard in methanol or a mixture of acetonitrile and water to obtain a stock solution of approximately 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the erythromycin stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture in a water bath at 60°C for 2 hours.[4]

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.

    • Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Degradation:

    • To 1 mL of the erythromycin stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture in a water bath at 60°C for 4 hours.[4]

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.[4]

    • Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the erythromycin stock solution, add 1 mL of 6% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.[4]

    • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid erythromycin reference standard in a controlled temperature oven at 105°C for 48 hours.

    • After exposure, dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of erythromycin (in a suitable solvent) to UV light (e.g., in a photostability chamber) for 24 hours.

    • Prepare a control sample stored in the dark under the same conditions.

    • Dilute the solutions with the mobile phase to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method for Erythromycin and this compound

This protocol describes a validated HPLC method capable of separating erythromycin A from its known impurities and degradation products, including this compound.

Objective: To quantify erythromycin A and its degradation products in samples from stability studies.

Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System A gradient-capable HPLC system with a UV detector.
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[3]
Mobile Phase A 0.4% Ammonium Hydroxide in Water.[3]
Mobile Phase B Methanol.[3]
Gradient Program Time (min)
Flow Rate 1.0 mL/min.
Column Temperature 40°C.
Detection Wavelength 215 nm.[3]
Injection Volume 20 µL.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Erythromycin A reference standard at a concentration of about 1 mg/mL in the mobile phase.

    • Prepare a stock solution of this compound reference standard at a suitable concentration in the mobile phase.

    • Prepare working standard solutions by diluting the stock solutions to appropriate concentrations for calibration.

  • Preparation of Sample Solutions:

    • Dilute the samples obtained from the forced degradation studies with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Identify the peaks of erythromycin A and this compound by comparing their retention times with those of the reference standards.

    • Construct a calibration curve for each analyte by plotting the peak area against the concentration.

    • Calculate the concentration of erythromycin A and this compound in the samples using the calibration curves.

    • Calculate the percentage of degradation of erythromycin A.

Visualizations

Erythromycin Degradation Pathway to this compound

The following diagram illustrates the chemical transformation of Erythromycin A into this compound under neutral to weakly alkaline conditions. This process involves an intramolecular rearrangement.

Erythromycin_Degradation Erythromycin_A Erythromycin A Intermediate Intramolecular Rearrangement Erythromycin_A->Intermediate Neutral to Weakly Alkaline Conditions (e.g., pH 8-9) Pseudoerythromycin_A_enol_ether This compound Intermediate->Pseudoerythromycin_A_enol_ether

Caption: Degradation of Erythromycin A to this compound.

Experimental Workflow for Erythromycin Stability Testing

This diagram outlines the key steps involved in conducting a comprehensive stability study of erythromycin, from stress testing to data analysis.

Stability_Testing_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_quantification Quantification & Reporting Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC Data Data Acquisition (Peak Area, Retention Time) HPLC->Data Quantify Quantification of Erythromycin & Degradation Products Data->Quantify Report Stability Report Generation Quantify->Report

Caption: Workflow for Erythromycin Stability and Forced Degradation Studies.

References

Application Notes and Protocol for the Quantification of Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether is a well-known degradation product of erythromycin (B1671065) A, a macrolide antibiotic.[1] It is formed through a complex internal rearrangement under neutral to weakly alkaline conditions.[1] As an important analytical standard, the accurate quantification of this compound is crucial for the stability studies of erythromycin A and for quality control in pharmaceutical formulations.[1][2] This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection.

Chemical Relationship Diagram

The following diagram illustrates the chemical transformation of Erythromycin A into this compound.

Erythromycin_A Erythromycin A Pseudoerythromycin_A_enol_ether This compound Erythromycin_A->Pseudoerythromycin_A_enol_ether Degradation (Neutral to weakly alkaline conditions)

Caption: Formation of this compound from Erythromycin A.

Experimental Protocol

This protocol outlines the necessary steps for the quantification of this compound.

Materials and Reagents
Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.22 µm or 0.45 µm)

  • Autosampler vials

  • pH meter

Chromatographic Conditions

Two primary methods are presented: HPLC-UV and LC-MS. The choice of method will depend on the required sensitivity and selectivity.

Method 1: HPLC-UV

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

  • Column: XTerra RP18, 5 µm, 4.6 x 250 mm, or equivalent[6]

  • Mobile Phase: A mixture of acetonitrile, isopropanol, 0.2 M ammonium acetate (pH 7.0), and water. A potential starting ratio is 165:105:50:680 (v/v/v/v).[6] The mobile phase composition may need optimization depending on the specific column and system.

  • Flow Rate: 0.8 mL/min to 1.0 mL/min

  • Column Temperature: 50-70°C[6][7]

  • Detection Wavelength: 215 nm[7]

  • Injection Volume: 10-20 µL

Method 2: LC-MS

This method offers higher sensitivity and selectivity, making it ideal for detecting low levels of the analyte.

  • Column: Ashaipak ODP-50, 5 µm, 4.6 x 250 mm, or equivalent[7]

  • Mobile Phase: A mixture of 0.023 M ammonium formate (pH 10.3), water, and acetonitrile. A potential starting ratio is 35:25:40 (v/v/v).[7]

  • Flow Rate: 0.8 mL/min[7]

  • Column Temperature: 50°C[7]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode[6]

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion for this compound (m/z 715.9) should be monitored.[1][8]

Sample Preparation

The sample preparation procedure will vary depending on the matrix.

  • For Drug Substances:

    • Accurately weigh about 25 mg of the sample.

    • Dissolve in a suitable solvent (e.g., methanol, acetonitrile, or a mixture).[1]

    • Dilute to a final concentration within the calibration range.

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.

  • For Dermatological Preparations (Creams/Gels): [5]

    • Accurately weigh a portion of the cream or gel equivalent to a known amount of the active pharmaceutical ingredient.

    • Add a suitable extraction solvent (e.g., methanol or a mixture of acetonitrile and water).

    • Vortex or sonicate to ensure complete extraction of the analyte.

    • Centrifuge to separate the excipients.

    • Collect the supernatant and filter through a 0.22 µm or 0.45 µm syringe filter.

Preparation of Standard Solutions
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

Calibration Curve
  • Inject the prepared working standard solutions in triplicate.

  • Construct a calibration curve by plotting the peak area (or peak area ratio if an internal standard is used) against the concentration of this compound.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The r² value should be ≥ 0.99 for a good linear fit.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV or LC-MS Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for this compound quantification.

Data Presentation

The quantitative results should be summarized in a clear and concise table.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)% of Labeled Amount (if applicable)
Standard 1
Standard 2
Standard 3
...
Sample 1
Sample 2
Sample 3

Factors Affecting Quantification

The following diagram illustrates the logical relationships between key factors that can influence the accuracy and precision of the quantification.

cluster_instrumental Instrumental Factors cluster_sample Sample Factors cluster_standard Standard Factors Quant_Accuracy Quantification Accuracy & Precision Column_Performance Column Performance Column_Performance->Quant_Accuracy Detector_Response Detector Response Detector_Response->Quant_Accuracy Mobile_Phase_Comp Mobile Phase Composition & pH Mobile_Phase_Comp->Quant_Accuracy Mobile_Phase_Comp->Column_Performance Sample_Matrix Sample Matrix Effects Sample_Matrix->Quant_Accuracy Sample_Prep_Efficiency Sample Preparation Efficiency Sample_Matrix->Sample_Prep_Efficiency Sample_Prep_Efficiency->Quant_Accuracy Standard_Purity Standard Purity Standard_Purity->Quant_Accuracy Calibration_Curve Calibration Curve Linearity Standard_Purity->Calibration_Curve Calibration_Curve->Quant_Accuracy

Caption: Key factors influencing the quantification of this compound.

References

Application Notes and Protocols: Investigating the Role of Pseudoerythromycin A Enol Ether in Macrophage Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether is a degradation product of the macrolide antibiotic erythromycin (B1671065).[1] While erythromycin and its derivatives are known for their antimicrobial properties, emerging evidence suggests they also possess significant immunomodulatory functions, including the promotion of monocyte to macrophage differentiation.[1] This document provides detailed application notes and experimental protocols for studying the effects of this compound on macrophage differentiation.

Disclaimer: Direct experimental data on the specific effects of this compound on macrophage differentiation, including quantitative analysis of surface markers and cytokine profiles, are limited in publicly available literature. The quantitative data and signaling pathways presented herein are based on the known effects of the parent compound, erythromycin, and its derivatives, and should be considered as a hypothetical framework for investigation.

Proposed Mechanism of Action

Erythromycin and its derivatives have been shown to influence macrophage function by modulating key inflammatory signaling pathways. It is hypothesized that this compound may promote macrophage differentiation and modulate their phenotype, potentially skewing them towards an anti-inflammatory M2-like state. This is likely achieved through the inhibition of pro-inflammatory transcription factors such as NF-κB and modulation of the MAPK signaling cascade. This proposed mechanism suggests a potential therapeutic application for this compound in inflammatory diseases where macrophage activity is a key component.

Data Presentation: Expected Outcomes

The following tables summarize the anticipated quantitative changes in macrophage differentiation markers and cytokine secretion profiles following treatment with this compound. These expected outcomes are based on studies with erythromycin and its derivatives.

Table 1: Expected Changes in Macrophage Surface Marker Expression

MarkerMacrophage Subtype AssociationExpected Change with this compound TreatmentMethod of Analysis
CD68 Pan-macrophageNo significant change (general marker)Flow Cytometry, Immunofluorescence
CD80 M1 (Pro-inflammatory)DecreaseFlow Cytometry
CD163 M2 (Anti-inflammatory)IncreaseFlow Cytometry
CD206 (Mannose Receptor)M2 (Anti-inflammatory)IncreaseFlow Cytometry

Table 2: Expected Changes in Cytokine Secretion Profile

CytokinePrimary AssociationExpected Change with this compound TreatmentMethod of Analysis
TNF-α M1 (Pro-inflammatory)DecreaseELISA, Multiplex Assay
IL-1β M1 (Pro-inflammatory)DecreaseELISA, Multiplex Assay
IL-6 M1 (Pro-inflammatory)DecreaseELISA, Multiplex Assay
IL-10 M2 (Anti-inflammatory)IncreaseELISA, Multiplex Assay
TGF-β M2 (Anti-inflammatory)IncreaseELISA, Multiplex Assay

Experimental Protocols

Protocol 1: Differentiation of THP-1 Monocytes into Macrophages and Treatment with this compound

This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophages using Phorbol 12-myristate 13-acetate (PMA) and subsequent treatment with this compound.

Materials:

  • THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound (10 µM working solution)[1]

  • 6-well tissue culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed THP-1 cells into 6-well plates at a density of 5 x 10⁵ cells/well in complete RPMI-1640 medium.

  • Differentiation: Induce differentiation by adding PMA to a final concentration of 50 ng/mL.

  • Incubation: Incubate the cells for 48 hours. During this time, the monocytes will adhere to the plate and differentiate into macrophages.

  • Treatment: After 48 hours, carefully aspirate the PMA-containing medium and wash the adherent macrophages twice with warm PBS.

  • Add fresh complete RPMI-1640 medium containing 10 µM this compound to the treatment wells. For control wells, add medium with the vehicle control.

  • Incubation: Incubate the plates for a further 24-48 hours.

  • Harvesting: After the treatment period, cells can be harvested for downstream analysis (e.g., flow cytometry, RNA extraction) and the supernatant can be collected for cytokine analysis.

Protocol 2: Analysis of Macrophage Surface Marker Expression by Flow Cytometry

Materials:

  • Differentiated and treated macrophages from Protocol 1

  • Cell scraper

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against human CD68, CD80, CD163, and CD206

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Cell Detachment: Gently detach the adherent macrophages using a cell scraper in the presence of cold FACS buffer.

  • Cell Staining:

    • Transfer the cell suspension to FACS tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add the appropriate fluorochrome-conjugated antibodies (and isotype controls in separate tubes) and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1 mL of FACS buffer.

  • Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.

  • Analysis: Analyze the data using appropriate software to quantify the percentage of positive cells and the mean fluorescence intensity for each marker.

Protocol 3: Quantification of Cytokine Secretion by ELISA

Materials:

  • Cell culture supernatants from Protocol 1

  • ELISA kits for human TNF-α, IL-1β, IL-6, IL-10, and TGF-β

  • Microplate reader

Procedure:

  • Supernatant Collection: Collect the cell culture supernatants from the control and treated wells from Protocol 1.

  • Centrifugation: Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cellular debris.

  • ELISA Assay: Perform the ELISA for each cytokine according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of each cytokine based on the standard curve.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Macrophage Differentiation Study cluster_culture Cell Culture and Differentiation cluster_treatment Treatment cluster_analysis Analysis seed_thp1 Seed THP-1 Monocytes differentiate Differentiate with PMA (48h) seed_thp1->differentiate treat Treat with Pseudoerythromycin A Enol Ether (10 µM, 24-48h) differentiate->treat flow_cytometry Flow Cytometry (CD68, CD80, CD163, CD206) treat->flow_cytometry elisa ELISA (TNF-α, IL-1β, IL-6, IL-10, TGF-β) treat->elisa

Caption: A flowchart illustrating the key steps in the study of this compound's effect on macrophage differentiation.

Proposed Signaling Pathway

proposed_signaling_pathway Proposed Signaling Pathway of this compound cluster_input Stimulus cluster_pathway Intracellular Signaling cluster_output Cellular Response compound Pseudoerythromycin A Enol Ether mapk MAPK Pathway compound->mapk Modulates nfkb NF-κB Pathway compound->nfkb Inhibits anti_inflammatory Anti-inflammatory Cytokines (IL-10, TGF-β) mapk->anti_inflammatory Increased Transcription m2_phenotype M2 Macrophage Phenotype (CD163+, CD206+) mapk->m2_phenotype Promotes pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->pro_inflammatory Decreased Transcription

Caption: A diagram of the proposed signaling mechanism of this compound in macrophages.

References

Application Notes and Protocols for Pseudoerythromycin A Enol Ether as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pseudoerythromycin A enol ether is a well-characterized degradation product of the macrolide antibiotic Erythromycin (B1671065) A.[1] It forms under neutral to weakly alkaline conditions through a complex internal rearrangement.[1] Devoid of antibiotic activity, this compound serves as a critical analytical reference standard for monitoring the stability of Erythromycin A in pharmaceutical formulations.[1] It is also recognized as Erythromycin Impurity F in the European Pharmacopoeia (EP).[2][3] These application notes provide detailed protocols for the use of this compound as a reference standard in high-performance liquid chromatography (HPLC) for the quality control and stability assessment of erythromycin-containing products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the proper handling, storage, and use of the reference standard.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 105882-69-7[1]
Molecular Formula C37H65NO12[1]
Molecular Weight 715.9 g/mol [1]
Appearance White solid[1]
Purity >98%[1]
Solubility Soluble in ethanol, methanol (B129727), DMF, or DMSO. Good water solubility.[1]
Storage -20°C[1]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method for Stability Testing of Erythromycin

This protocol outlines a stability-indicating HPLC method for the determination of Erythromycin A and the quantification of its degradation products, including this compound.

1.1. Materials and Reagents

  • This compound Reference Standard

  • Erythromycin A Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Di-potassium hydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Sample of erythromycin-containing product for analysis

1.2. Chromatographic Conditions

The following chromatographic conditions are recommended for the separation of Erythromycin A and its degradation products.

Table 2: Recommended HPLC Chromatographic Conditions

ParameterCondition
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Mobile Phase A: 0.4% ammonium (B1175870) hydroxide (B78521) in water
Mobile Phase B: Methanol
Gradient Program To be optimized based on the specific column and system
Flow Rate 1.0 mL/min
Column Temperature 65°C
Detection UV at 215 nm
Injection Volume 100 µL

1.3. Preparation of Standard Solutions

  • This compound Stock Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Erythromycin A Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of Erythromycin A reference standard and dissolve in 100 mL of methanol.[4]

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to 150% of the expected impurity level.

  • System Suitability Solution: Prepare a solution containing both Erythromycin A (e.g., 0.5 mg/mL) and this compound (e.g., 0.01 mg/mL) to verify the system's performance.

1.4. Sample Preparation

The sample preparation will depend on the formulation of the erythromycin product. For a cream formulation, an extraction procedure is necessary.

  • Accurately weigh a portion of the cream equivalent to a known amount of erythromycin.

  • Disperse the cream in a suitable solvent, such as a mixture of methanol and water.

  • Vortex or sonicate to ensure complete dissolution of the drug.

  • Centrifuge the sample to separate the excipients.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

1.5. System Suitability Test

Before sample analysis, perform a system suitability test by injecting the system suitability solution. The acceptance criteria are typically:

  • Tailing factor for the Erythromycin A peak: ≤ 2.0

  • Theoretical plates for the Erythromycin A peak: ≥ 2000

  • Resolution between Erythromycin A and this compound: ≥ 2.0

  • Relative standard deviation (RSD) for replicate injections: ≤ 2.0%

1.6. Data Analysis

  • Identify the peaks of Erythromycin A and this compound in the sample chromatogram by comparing the retention times with those of the reference standards.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

2. Forced Degradation Studies

To establish the stability-indicating nature of the analytical method, forced degradation studies should be performed on the erythromycin product.

  • Acid Degradation: Expose the sample to acidic conditions (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Degradation: Expose the sample to basic conditions (e.g., 0.1 N NaOH) at room temperature.

  • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H2O2) at room temperature.

  • Thermal Degradation: Expose the solid drug product to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the drug product to UV light.

Analyze the stressed samples using the validated HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug and from each other.

Quantitative Data Summary

The following tables summarize typical validation parameters for an HPLC method for erythromycin and its impurities, demonstrating the performance of the analytical procedure.

Table 3: Linearity Data

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Erythromycin A50 - 150≥ 0.999
This compound0.1 - 5≥ 0.999

Table 4: Accuracy (Recovery) Data

AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)% RSD
This compound0.598.0 - 102.0< 2.0
1.098.0 - 102.0< 2.0
2.098.0 - 102.0< 2.0

Table 5: Precision Data

AnalyteConcentration (µg/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
This compound1.0< 2.0< 3.0

Visualizations

Experimental Workflow for HPLC Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions (Erythromycin A & this compound) system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution (from drug product) inject_sample Inject Sample Solution prep_sample->inject_sample inject_standard Inject Standard Solutions (Generate Calibration Curve) system_suitability->inject_standard If Pass inject_standard->inject_sample peak_identification Peak Identification (based on retention time) inject_sample->peak_identification quantification Quantification of Impurity (using calibration curve) peak_identification->quantification report Report Results quantification->report G erythromycin Erythromycin A rearrangement Internal Rearrangement erythromycin->rearrangement Exposure to conditions Neutral to Weakly Alkaline Conditions conditions->rearrangement pseudoerythromycin This compound rearrangement->pseudoerythromycin Forms

References

Application Notes and Protocols for the Analytical Identification of Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether is a significant degradation product of Erythromycin (B1671065) A, an important macrolide antibiotic. Its formation occurs under neutral to weakly alkaline conditions through a complex intramolecular rearrangement. The identification and quantification of this impurity are critical for the quality control and stability assessment of erythromycin-containing pharmaceutical products. This document provides detailed analytical techniques for the robust identification and quantification of this compound.

This compound is classified as Erythromycin Impurity F in some pharmacopeial contexts. It is a white solid with a molecular formula of C37H65NO12 and a molecular weight of approximately 715.9 g/mol .[1] It is soluble in ethanol, methanol, DMF, and DMSO.[1]

Analytical Techniques

The primary analytical techniques for the identification and quantification of this compound include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of this compound from erythromycin and its other related substances.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in diluent Injection Inject sample and standards SamplePrep->Injection StandardPrep Prepare standard solutions of this compound Quantification Quantify using standard curve StandardPrep->Quantification Separation Chromatographic Separation on C18 column Injection->Separation Detection UV Detection at 215 nm Separation->Detection Integration Integrate peak areas Detection->Integration Integration->Quantification

Caption: A typical workflow for the quantitative analysis of this compound using HPLC-UV.

Experimental Protocol:

A stability-indicating HPLC method for the determination of erythromycin and its impurities, including this compound, is detailed below.[2][3]

  • Chromatographic System:

    • Column: Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm particle size

    • Mobile Phase A: 0.4% Ammonium Hydroxide in Water

    • Mobile Phase B: Methanol

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 65 35
      20 35 65
      25 35 65
      30 65 35

      | 35 | 65 | 35 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • UV Detection: 215 nm

    • Injection Volume: 20 µL

  • Reagents and Materials:

    • Methanol (HPLC grade)

    • Ammonium Hydroxide (analytical grade)

    • Water (HPLC grade)

    • This compound reference standard

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing erythromycin in a suitable diluent (e.g., a mixture of mobile phase A and B) to achieve a target concentration.

    • Prepare a stock solution of this compound reference standard and dilute to appropriate concentrations for the calibration curve.

Data Presentation: Method Validation Summary

The following table summarizes typical validation parameters for an HPLC method for the analysis of erythromycin impurities.

Validation ParameterResult
Linearity (Concentration Range) 0.05 - 1.5 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.015 µg/mL
Limit of Quantification (LOQ) ~0.05 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) < 2.0%
Robustness Method is robust for small variations in flow rate, column temperature, and mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and specific method for the identification and confirmation of this compound, especially at low levels.

Workflow for LC-MS/MS Analysis:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation SamplePrep Dissolve and dilute sample LC_Separation HPLC Separation SamplePrep->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis MS and MS/MS Analysis Ionization->MS_Analysis Mass_Identification Identify [M+H]+ ion MS_Analysis->Mass_Identification Fragmentation_Analysis Confirm structure by fragmentation pattern Mass_Identification->Fragmentation_Analysis

Caption: A general workflow for the identification of this compound using LC-MS/MS.

Experimental Protocol:

The following protocol is based on methods developed for the analysis of erythromycin and its related substances.[4]

  • Chromatographic System:

    • Column: Ashaipak ODP-50, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: 0.023 M Ammonium Formate (pH 10.3) : Water : Acetonitrile (35:25:40, v/v/v)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 50°C

    • Injection Volume: 70 µL

  • Mass Spectrometry System:

    • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode

    • Ion Spray Voltage: 3500 V

    • Temperature: 450°C

    • Curtain Gas: 10 mL/min

    • Ion Source Gas 1: 20 mL/min

    • Ion Source Gas 2: 30 mL/min

    • Declustering Potential: 60 V

    • Entrance Potential: 10 V

  • Data Acquisition:

    • Full Scan (for identification): m/z 100-1000

    • Multiple Reaction Monitoring (MRM) (for quantification):

      • The precursor ion for this compound is [M+H]+ at m/z 716.9.

      • Product ions for MS/MS fragmentation would need to be determined by infusing a standard solution and optimizing collision energy. Common fragments for macrolides involve the loss of the sugar moieties.

Data Presentation: Expected Mass Spectrometry Data

AnalytePrecursor Ion [M+H]+ (m/z)Major Product Ions (m/z)
This compound716.9To be determined empirically (likely fragments corresponding to the loss of desosamine (B1220255) and cladinose (B132029) sugars)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.

Logical Relationship for NMR Structural Elucidation:

NMR_Logic cluster_nmr NMR Experiments cluster_analysis Spectral Analysis H1_NMR 1H NMR Proton_Shifts Proton Chemical Shifts and Couplings H1_NMR->Proton_Shifts C13_NMR 13C NMR Carbon_Shifts Carbon Chemical Shifts C13_NMR->Carbon_Shifts COSY COSY Proton_Proton_Correlations H-H Correlations COSY->Proton_Proton_Correlations HSQC HSQC Proton_Carbon_Correlations H-C Correlations (1-bond) HSQC->Proton_Carbon_Correlations HMBC HMBC Long_Range_Correlations H-C Correlations (2-3 bonds) HMBC->Long_Range_Correlations Structure Elucidated Structure of this compound Proton_Shifts->Structure Carbon_Shifts->Structure Proton_Proton_Correlations->Structure Proton_Carbon_Correlations->Structure Long_Range_Correlations->Structure

Caption: The logical flow of information from various NMR experiments to the final structural elucidation.

Experimental Protocol:

The following is a general protocol for acquiring NMR data for this compound, based on established methods for related compounds.[5]

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated this compound in a suitable deuterated solvent (e.g., CDCl3, CD3OD).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Experiments:

    • 1D NMR: ¹H NMR, ¹³C NMR, and DEPT-135.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall structure.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

The following table provides predicted key chemical shifts for this compound, based on the analysis of the closely related Erythromycin A enol ether. Actual values should be confirmed experimentally.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aglycone
H-2~3.0~45.0
H-3~3.8~80.0
H-5~4.0~85.0
H-8~2.5~40.0
H-10~3.5~40.0
H-11~3.6~70.0
H-13~4.8~78.0
Desosamine Sugar
H-1'~4.3~105.0
N(CH₃)₂~2.3~40.0
Cladinose Sugar
H-1''~4.6~100.0
OCH₃~3.3~50.0

Conclusion

The analytical methods described provide a comprehensive framework for the identification and quantification of this compound. For routine quality control, a validated HPLC-UV method is recommended. For unambiguous identification and structural confirmation, particularly for regulatory submissions or in-depth investigations, LC-MS and NMR spectroscopy are indispensable tools. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals working with erythromycin and related compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pseudoerythromycin A enol ether.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete conversion of Erythromycin (B1671065) A to Erythromycin A enol ether (starting material for the final step).Ensure the complete conversion of Erythromycin A to its enol ether prior to the rearrangement reaction. Monitor the first step by TLC or LC-MS.
Inactive potassium carbonate.Use freshly opened or properly stored potassium carbonate. Consider using anhydrous potassium carbonate.
Insufficient reaction time or temperature.Increase the reflux time or ensure the reaction mixture reaches the appropriate temperature. Monitor the reaction progress by TLC.
Multiple Spots on TLC, Indicating a Mixture of Products Formation of byproducts due to side reactions.Under weakly alkaline conditions, other degradation pathways of erythromycin derivatives can occur.[1] It is crucial to carefully control the reaction conditions.
Incomplete reaction.Allow the reaction to proceed for a longer duration or consider a slight increase in temperature.
Difficulty in Purifying the Product by Column Chromatography Co-elution of the product with impurities.The separation of erythromycin derivatives can be challenging due to their similar polarities.[2]
- Optimize the solvent system for column chromatography. A common mobile phase is a mixture of chloroform, methanol (B129727), and aqueous ammonia (B1221849).[3]
- Consider using a different stationary phase or a gradient elution.
- HPLC can be a valuable tool for both analysis and purification of erythromycin-related substances.[4]
Product Instability This compound is a degradation product and may be susceptible to further degradation under certain conditions.Store the purified product at -20°C.[1][5] Avoid prolonged exposure to acidic or strongly alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is synthetically prepared from Erythromycin A. The process involves two main steps:

  • Conversion of Erythromycin A to Erythromycin A enol ether under acidic conditions.

  • Rearrangement of Erythromycin A enol ether to this compound under neutral to weakly alkaline conditions, typically by refluxing in methanol with potassium carbonate.[1][3]

Q2: What are the recommended reaction conditions for the rearrangement of Erythromycin A enol ether?

A2: A published protocol suggests refluxing Erythromycin A enol ether in methanol in the presence of potassium carbonate.[3] While specific quantitative data for optimization is scarce in the literature, careful control of temperature and reaction time is crucial for minimizing byproduct formation.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[3] A suitable mobile phase, such as chloroform:methanol:aqueous ammonia (10:1:0.1), can be used to separate the starting material, product, and any potential byproducts.

Q4: What are the key analytical techniques for characterizing this compound?

A4: The structure and purity of this compound can be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure.[6]

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight and identify the product.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for separating it from related substances.[4]

Q5: What are the common challenges in the purification of this compound?

A5: Purification by silica (B1680970) gel column chromatography is a standard method.[3] However, challenges can arise from the co-elution of structurally similar impurities. Optimization of the mobile phase and potentially exploring different chromatographic techniques may be necessary to achieve high purity.[2]

Experimental Protocols

Synthesis of Erythromycin A enol ether from Erythromycin A

A detailed protocol can be found in the work by Kirst, H.A. et al., J. Org. Chem. 1987, 52, 4359.[1] Generally, this involves treating Erythromycin A with a suitable acid in an appropriate solvent.

Synthesis of this compound from Erythromycin A enol ether

The following protocol is based on a procedure described in a patent:[3]

  • Dissolve Erythromycin A enol ether in methanol.

  • Add potassium carbonate to the solution.

  • Reflux the mixture with heating.

  • Monitor the reaction to completion using TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a solvent system such as chloroform:methanol:aqueous ammonia.

Visualizations

Synthesis_Pathway Erythromycin_A Erythromycin A Erythromycin_A_enol_ether Erythromycin A enol ether Erythromycin_A->Erythromycin_A_enol_ether Acidic conditions Pseudoerythromycin_A_enol_ether This compound Erythromycin_A_enol_ether->Pseudoerythromycin_A_enol_ether K2CO3, Methanol, Reflux

Caption: Synthetic pathway of this compound.

Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_impure Troubleshooting Impure Product cluster_purification Troubleshooting Purification start Problem Encountered low_yield Low or No Product start->low_yield impure_product Impure Product (Multiple Spots on TLC) start->impure_product purification_issue Purification Difficulty start->purification_issue check_sm Check Starting Material Conversion low_yield->check_sm check_reagents Verify Reagent Activity low_yield->check_reagents optimize_conditions Optimize Reaction Time/Temp low_yield->optimize_conditions control_conditions Control Reaction Conditions impure_product->control_conditions monitor_reaction Monitor Reaction Progress impure_product->monitor_reaction optimize_mobile_phase Optimize Mobile Phase purification_issue->optimize_mobile_phase alt_chromatography Consider Alternative Chromatography purification_issue->alt_chromatography

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Synthesis of Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pseudoerythromycin A enol ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of this important analytical standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a degradation product of Erythromycin (B1671065) A.[1][2] It is formed through a complex internal rearrangement of Erythromycin A under neutral to weakly alkaline conditions.[1][2] Although devoid of antibiotic activity, it serves as a crucial analytical standard for stability studies of Erythromycin A.[1]

Q2: What is the general synthetic route for this compound?

A2: The synthesis involves a two-step process. First, Erythromycin A is treated with a mild acid, such as acetic acid, to form an intermediate, Erythromycin A enol ether. Subsequently, this intermediate undergoes a base-catalyzed intramolecular rearrangement to yield this compound.

Q3: What are the critical parameters affecting the yield of the final product?

A3: The critical parameters include pH, temperature, reaction time, and the purity of the starting materials and reagents. The rearrangement to this compound is favored under weakly alkaline conditions.[1] Careful control of these parameters is essential to minimize the formation of side products and maximize the yield.

Q4: What are the common side products observed during the synthesis?

A4: Under the reaction conditions, various degradation products of Erythromycin A can be formed. In acidic conditions used to form the enol ether intermediate, anhydroerythromycin A can be a significant byproduct. During the alkaline rearrangement, other degradation pathways may be initiated, leading to a complex mixture of related substances.

Q5: How can I purify the final product?

A5: Purification of this compound is typically achieved using silica (B1680970) gel column chromatography. A solvent system such as chloroform (B151607):methanol (B129727):aqueous ammonia (B1221849) has been reported to be effective for the purification of similar compounds.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of Erythromycin A enol ether (Intermediate) 1. Incomplete reaction due to insufficient acid catalyst or reaction time.2. Degradation of Erythromycin A under harsh acidic conditions.3. Presence of water in the reaction mixture.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a slight increase in the amount of acetic acid or extending the reaction time.2. Use ice-cold acetic acid and maintain a low temperature during the reaction to prevent degradation.3. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Low yield of this compound (Final Product) 1. Incorrect pH for the rearrangement step.2. Insufficient reaction time or temperature for the rearrangement.3. Degradation of the enol ether intermediate or the final product.4. Inefficient extraction or purification.1. Carefully adjust the pH to a weakly alkaline range (pH 8-9). Use a suitable base like potassium carbonate.2. The reaction is typically carried out at reflux in methanol. Monitor the reaction by TLC to determine the optimal reaction time.3. Avoid prolonged exposure to strong bases or high temperatures.4. Optimize the extraction procedure and the mobile phase for column chromatography to ensure good separation and recovery.
Presence of multiple spots on TLC after reaction 1. Formation of multiple degradation byproducts.2. Incomplete conversion of starting material or intermediate.1. Carefully control reaction conditions (temperature, pH, reaction time) to minimize side reactions.2. Monitor the reaction closely by TLC and ensure the disappearance of the starting material/intermediate spot before workup.3. Utilize an optimized column chromatography protocol for efficient separation of the desired product from impurities.
Difficulty in isolating the product after column chromatography 1. Co-elution of the product with impurities.2. Product is highly soluble in the elution solvent, leading to broad peaks.3. Product degradation on the silica gel.1. Adjust the polarity of the mobile phase to improve separation. A gradient elution might be necessary.2. If the product is streaking, consider using a different solvent system or adding a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds) to the eluent.3. Deactivate the silica gel with a small percentage of a base like triethylamine before packing the column to prevent degradation of acid-sensitive compounds.

Experimental Protocols

Protocol 1: Synthesis of Erythromycin A Enol Ether (Intermediate)

Materials:

  • Erythromycin A

  • Glacial Acetic Acid

  • Dichloromethane (B109758) (anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve Erythromycin A in anhydrous dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add ice-cold glacial acetic acid to the solution while stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude Erythromycin A enol ether.

Protocol 2: Synthesis of this compound

Materials:

  • Crude Erythromycin A enol ether

  • Methanol (anhydrous)

  • Potassium Carbonate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Dissolve the crude Erythromycin A enol ether in anhydrous methanol in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 3: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvents for mobile phase (e.g., Chloroform, Methanol, Aqueous Ammonia)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen non-polar solvent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with the chosen mobile phase system (e.g., a gradient of methanol in chloroform with a small percentage of aqueous ammonia).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key transformations in the synthesis of this compound.

Synthesis_Pathway ErythromycinA Erythromycin A EnolEther Erythromycin A Enol Ether (Intermediate) ErythromycinA->EnolEther  Ice-cold  Acetic Acid Pseudoerythromycin This compound EnolEther->Pseudoerythromycin  K2CO3, Methanol  Reflux

Caption: Synthetic route from Erythromycin A to this compound.

Troubleshooting_Logic cluster_intermediate Troubleshooting Intermediate Formation cluster_rearrangement Troubleshooting Rearrangement Start Low Yield of This compound CheckIntermediate Check Yield of Enol Ether Intermediate Start->CheckIntermediate LowIntermediate Low Intermediate Yield CheckIntermediate->LowIntermediate Low GoodIntermediate Good Intermediate Yield CheckIntermediate->GoodIntermediate Good CheckRearrangement Check Rearrangement Step LowFinal Low Final Yield CheckRearrangement->LowFinal Problem Identified IncompleteReaction Incomplete Reaction/ Degradation LowIntermediate->IncompleteReaction Possible Cause GoodIntermediate->CheckRearrangement IncorrectpH Incorrect pH/ Temp./Time LowFinal->IncorrectpH Possible Cause OptimizeAcid Optimize Acid Conc./Temp./Time IncompleteReaction->OptimizeAcid Solution OptimizeBase Optimize Base Conc./Temp./Time IncorrectpH->OptimizeBase Solution

References

Pseudoerythromycin A enol ether stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for working with Pseudoerythromycin A enol ether in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (CAS 105882-69-7) is a well-known degradation product of the macrolide antibiotic Erythromycin (B1671065) A.[1][2][3][4] It is formed through a complex internal rearrangement of Erythromycin A under neutral to weakly alkaline conditions.[1][2] This process involves the C6-OH group forming an internal enol ether with the C9 ketone, while the C11-OH attacks the lactone's carbonyl group, reducing the macrocycle from a 14- to an 11-membered ring.[1][2] Unlike its parent compound, it is devoid of antibiotic activity but serves as a critical analytical standard for stability studies of Erythromycin A.[1][2][5]

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of macrolide derivatives like this compound is primarily influenced by several factors:

  • pH: This is a critical factor.[6] The parent compound, Erythromycin A, is extremely sensitive to acid and degrades under alkaline conditions.[7][8][9] this compound itself is formed in neutral to weakly alkaline solutions, suggesting its stability is optimal in a specific, narrow pH range.[1][2] Extreme pH values will likely promote further degradation.

  • Temperature: Higher temperatures generally accelerate chemical degradation processes.[10][11]

  • Solvent: The choice of solvent can impact stability. While soluble in common organic solvents like ethanol, methanol (B129727), DMF, and DMSO, its stability in aqueous buffers can be problematic without careful pH control.[1][3][4]

  • Light: Photodegradation can be a concern for many complex organic molecules.[10][11] It is advisable to protect solutions from light during storage and experiments.

  • Oxidation: The presence of oxidizing agents can lead to degradation.[10][11]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For optimal stability, stock solutions should be prepared in a high-quality organic solvent such as DMSO or ethanol.[1][3][4] Aliquots should be stored at -20°C or lower.[1][2] For aqueous working solutions, it is recommended to use freshly prepared buffers, ideally within a neutral pH range. Avoid prolonged storage of aqueous solutions, even at 4°C.

Q4: How can I monitor the stability of my this compound sample?

A4: The most common method for monitoring the stability of this compound and related compounds is High-Performance Liquid Chromatography (HPLC) coupled with UV detection.[12][13] LC-MS (Liquid Chromatography-Mass Spectrometry) can also be used for more definitive identification of degradation products.[13][14] A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradants and the parent Erythromycin A.

Troubleshooting Guide

Problem: I am observing rapid degradation of my compound in an aqueous buffer.

  • Possible Cause: Incorrect pH. The parent compound Erythromycin A is highly unstable in acidic conditions (pH < 4) and also degrades in alkaline environments.[7][9][15] this compound is known to form in neutral to weakly alkaline solutions (pH ~8.6), suggesting its stability window is narrow.[16]

  • Solution:

    • Verify the pH of your buffer solution immediately after preparation and before adding the compound.

    • If possible, conduct pilot studies at different pH values (e.g., pH 6.5, 7.0, 7.5) to determine the optimal pH for your experimental conditions.

    • Prepare fresh buffer for each experiment and minimize the time the compound spends in the aqueous solution.

Problem: My HPLC chromatogram shows multiple unexpected peaks.

  • Possible Cause 1: Degradation of the sample. The unexpected peaks could be degradation products. Under alkaline conditions, Erythromycin A can degrade into products like pseudoerythromycin A hemiketal.[13]

  • Solution 1: Analyze the sample using LC-MS to identify the mass of the unknown peaks and compare them to known degradation products of Erythromycin A and its derivatives. Review the handling and storage of your sample to prevent further degradation.

  • Possible Cause 2: Contamination of the sample or solvent.

  • Solution 2: Run a blank injection (mobile phase and solvent) to check for system contamination. Use fresh, HPLC-grade solvents and prepare a new stock solution from the solid compound to confirm the purity of the source material.

Problem: The peak area of my compound is decreasing over a series of injections.

  • Possible Cause: On-instrument instability. The compound may be degrading in the autosampler over the course of the analytical run, especially if the autosampler is not temperature-controlled or if the mobile phase is acidic or basic.

  • Solution:

    • Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).

    • Minimize the run time and the time the sample vial sits (B43327) in the autosampler before injection.

    • If the mobile phase is suspected to cause degradation, consider if a more neutral mobile phase could be used while still achieving adequate separation.

Data Presentation

Table 1: pH-Dependent Degradation of Erythromycin A

pHDegradation Rate Constant (k)Relative StabilityReference
3.0 - 5.5HighVery UnstableThe rate of conversion of Erythromycin A increases as pH is decreased.[15]
7.0LowRelatively StableThe optimum pH for Erythromycin A stability is near neutrality.[9]
8.0Moderate (k = 0.0022 h⁻¹)Less StableThe degradation rate increases as pH becomes more alkaline.[12]
9.0High (k = 0.0088 h⁻¹)UnstableThe degradation rate is four times higher at pH 9 compared to pH 8.[12]
10.0Very HighVery UnstableThe degradation rate at pH 10 is the fastest among the tested alkaline conditions.[12]

Note: This data is for Erythromycin A, the precursor to this compound.

Experimental Protocols

Protocol: HPLC-UV Method for Stability Assessment

This protocol outlines a general method for monitoring the stability of this compound in a solution over time.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1.0 mL of methanol or DMSO to create a 1 mg/mL stock solution.

    • Store this stock solution at -20°C in an amber vial.

  • Sample Preparation for Stability Study:

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Spike the buffer with the stock solution to achieve the final desired concentration (e.g., 10 µg/mL).

    • Immediately take a sample for the t=0 time point.

    • Incubate the solution under the desired conditions (e.g., 37°C in a temperature-controlled shaker).

    • Collect aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately quench any further degradation by adding an equal volume of cold methanol or acetonitrile (B52724) and store at -20°C until analysis.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and a buffer (e.g., 25 mM potassium phosphate, pH adjusted to 7.0). A typical starting point could be 40:60 (v/v) Acetonitrile:Buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a suitable wavelength (e.g., 215 nm), as macrolides lack strong chromophores at higher wavelengths.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Plot the percentage of the remaining compound against time (Peak Area at time t / Peak Area at t=0) * 100.

    • The appearance and increase of new peaks should be noted as potential degradation products.

Visualizations

Diagram 1: General Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in DMSO) C Spike Buffer with Stock (Final Conc. 10 µg/mL) A->C B Prepare Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Take t=0 Sample C->D E Incubate at 37°C C->E H HPLC-UV Analysis D->H F Collect Samples at Time Points (t=x) E->F G Quench Reaction (e.g., with cold ACN) F->G G->H I Plot % Remaining vs. Time H->I

Diagram 1: General Workflow for Stability Assessment

Diagram 2: Formation Pathway A Erythromycin A (14-membered lactone) B This compound (11-membered macrolide) A->B  Neutral to Weakly Alkaline Conditions (e.g., pH 7.0 - 9.0)  Internal Rearrangement

Diagram 2: Formation Pathway

Diagram 3: Troubleshooting Degradation Issues Start Unexpected Degradation or Extra Peaks Observed CheckpH Is the solution pH within the optimal range (near neutral)? Start->CheckpH CheckTemp Was the solution exposed to high temperatures? CheckpH->CheckTemp Yes AdjustpH Action: Adjust and verify buffer pH. Use freshly prepared buffers. CheckpH->AdjustpH No CheckPurity Is the starting material pure? CheckTemp->CheckPurity No ControlTemp Action: Store solutions at -20°C. Use temperature-controlled autosampler. CheckTemp->ControlTemp Yes NewStock Action: Prepare a fresh stock solution. Run a blank to check solvents. CheckPurity->NewStock No LCMS Further Analysis: Use LC-MS to identify degradation products. CheckPurity->LCMS Yes

Diagram 3: Troubleshooting Degradation Issues

References

preventing degradation of erythromycin to enol ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of erythromycin (B1671065) to its inactive enol ether, anhydroerythromycin.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of erythromycin degradation?

Erythromycin is highly susceptible to degradation in acidic environments. The primary degradation pathway involves an acid-catalyzed intramolecular cyclization reaction. This process leads to the formation of an inactive anhydroerythromycin, which exists in equilibrium with its corresponding enol ether. This instability in acidic conditions, such as those found in the stomach, is a major challenge for the oral delivery of erythromycin.

Q2: What is the chemical pathway of erythromycin degradation to the enol ether?

Under acidic conditions, the C6-hydroxyl group of the erythromycin molecule attacks the C9-ketone. This intramolecular reaction, followed by dehydration, results in the formation of the inactive spiroketal derivative, anhydroerythromycin. This product is in equilibrium with the erythromycin A enol ether. While this has been the long-accepted model, some studies suggest the primary degradation pathway might involve the loss of the cladinose (B132029) sugar.

Erythromycin_Degradation Erythromycin Erythromycin A Intermediate 6,9-Hemiketal Intermediate Erythromycin->Intermediate  Acidic pH (e.g., < 4)   Anhydroerythromycin Anhydroerythromycin A (inactive) Intermediate->Anhydroerythromycin Dehydration EnolEther Erythromycin A Enol Ether (inactive) Anhydroerythromycin->EnolEther Equilibrium

Caption: Acid-catalyzed degradation pathway of Erythromycin A.

Troubleshooting Guide

Issue 1: Rapid loss of erythromycin activity in aqueous solutions.

Possible Cause: Acidic pH of the solution.

Troubleshooting Steps:

  • pH Adjustment: The rate of erythromycin degradation is highly pH-dependent. Ensure the pH of your aqueous solution is maintained in the neutral to slightly alkaline range (pH 7-8.5) for maximal stability.

  • Buffer Selection: Use a buffer system to maintain the desired pH. Phosphate buffers have been shown to have a minimal detrimental effect on erythromycin stability.

  • Temperature Control: Degradation is also temperature-dependent. Store erythromycin solutions at lower temperatures (e.g., 2-8°C) to slow down the degradation process.

Quantitative Data on pH and Temperature Effects on Erythromycin Stability:

pHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)Reference
2.037~3.7 secondsNot specified
3.0Not specified0.11 hoursNot specified
4.5Not specifiedStable for 40 minNot specified
7.0Not specified-0.59 (relative)
9.0Not specified-0.21 (relative)
-25-Slight decrease after 3-6 months
-40-Slight decrease after 3-6 months
-50-Noticeable decrease after 3-6 months
Issue 2: Poor bioavailability of orally administered erythromycin.

Possible Cause: Degradation in the acidic environment of the stomach.

Troubleshooting Steps:

  • Enteric Coating: This is a common and effective strategy to protect the drug from gastric acid. The coating is designed to be insoluble at the low pH of the stomach but to dissolve at the higher pH of the small intestine, releasing the drug for absorption.

    Enteric_Coating_Workflow cluster_formulation Tablet Formulation cluster_coating Coating Process cluster_delivery Oral Delivery Erythromycin_Core Erythromycin Tablet Core Coating_Solution Prepare Enteric Coating Solution (e.g., Ethyl cellulose (B213188), Pectin) Pan_Coater Apply Coating in Pan Coater Erythromycin_Core->Pan_Coater Load Coating_Solution->Pan_Coater Transfer Drying Dry Coated Tablets Pan_Coater->Drying Stomach Stomach (Acidic pH) Coating is Insoluble Drying->Stomach Intestine Intestine (Neutral/Alkaline pH) Coating Dissolves Stomach->Intestine Release Erythromycin Release & Absorption Intestine->Release

    Caption: Workflow for enteric coating of erythromycin tablets.
  • Prodrug Synthesis: Chemical modification of the erythromycin molecule can block the intramolecular reaction that leads to degradation. Erythromycin is often administered as a more stable ester prodrug, such as erythromycin ethylsuccinate or erythromycin stearate, which is then hydrolyzed in the body to release the active drug.

  • Liposomal Encapsulation: Encapsulating erythromycin within liposomes can protect it from the harsh acidic environment of the stomach and facilitate its transport across biological membranes.

Detailed Experimental Protocols

Protocol 1: Enteric Coating of Erythromycin Tablets

This protocol provides a general guideline for the enteric coating of erythromycin tablets using a pan coater.

Materials:

  • Erythromycin tablets (250 mg)

  • Ethyl cellulose

  • Pectin (B1162225)

  • Polyethylene glycol (PEG) 6000 (plasticizer)

  • Isopropyl alcohol

  • Purified water

  • Pan coater

Methodology:

  • Preparation of the Coating Solution:

    • Dissolve a pre-weighed amount of pectin in 50 mL of purified water with stirring.

    • In a separate container, dissolve a weighed amount of ethyl cellulose in 50 mL of isopropyl alcohol.

    • Mix the two solutions thoroughly to create a homogenous dispersion.

    • Add PEG 6000 as a plasticizer to the solution and mix until fully dissolved.

  • Coating Process:

    • Place the erythromycin tablets in the pan coater.

    • Set the pan to rotate at a suitable speed (e.g., 50 rpm) and maintain the temperature at approximately 50°C.

    • Spray the coating solution onto the tablets at a controlled rate (e.g., 10 mL/min).

    • Ensure even distribution of the coating solution on the tablet bed.

  • Drying:

    • Once the coating is complete, allow the tablets to dry thoroughly within the coating pan with continued rotation and warm air flow.

  • Evaluation:

    • Perform quality control tests on the coated tablets, including visual inspection, weight variation, hardness, friability, and disintegration testing in simulated gastric and intestinal fluids to confirm the acid-resistant properties of the coating.

Protocol 2: Preparation of Erythromycin-Loaded Liposomes

This protocol describes the thin-film hydration method for encapsulating erythromycin into liposomes.

Materials:

  • Erythromycin

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Methodology:

  • Lipid Film Formation:

    • Dissolve erythromycin, DPPC, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the components should be optimized for desired encapsulation efficiency and stability.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set at a temperature above the lipid transition temperature (for DPPC, this is >41°C).

    • Apply a vacuum to evaporate the chloroform, leaving a thin, uniform lipid film on the inner surface of the flask.

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by gentle rotation of the flask in the water bath for an extended period (e.g., 1-2 hours). This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles - SUVs), the MLV suspension can be subjected to sonication using a probe sonicator or extruded through polycarbonate membranes of a defined pore size.

  • Purification:

    • Remove unencapsulated erythromycin by methods such as dialysis, gel filtration chromatography, or centrifugation.

  • Characterization:

    • Determine the particle size, zeta potential, and encapsulation efficiency of the prepared liposomes. Encapsulation efficiency can be determined by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the erythromycin content using HPLC.

Protocol 3: Quantification of Erythromycin and Degradation Products by HPLC

This protocol provides a general high-performance liquid chromatography (HPLC) method for the analysis of erythromycin and its degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.4% ammonium (B1175870) hydroxide (B78521) in water (Mobile Phase A) and methanol (B129727) (Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Standard Solutions: Prepare stock solutions of erythromycin and any available degradation product standards in a suitable solvent (e.g., methanol or a mixture of mobile phase). Prepare a series of dilutions to create a calibration curve.

  • Sample Solutions:

    • For drug substance: Dissolve a known weight of the sample in the mobile phase to achieve a suitable concentration.

    • For formulated products (e.g., tablets): Crush the tablets and extract the drug with a suitable solvent. Filter the extract before injection.

    • For stability samples: Dilute the sample from the stability study with the mobile phase to fall within the range of the calibration curve.

Analysis:

  • Inject the standard solutions to establish the calibration curve and determine the retention times of the analytes.

  • Inject the sample solutions.

  • Identify and quantify erythromycin and its degradation products by comparing their retention times and peak areas to those of the standards. The stability-indicating capability of the method should be confirmed by ensuring that degradation products are well-resolved from the parent erythromycin peak.

Technical Support Center: Pseudoerythromycin A Enol Ether Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic analyses of Pseudoerythromycin A enol ether. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a degradation product of the macrolide antibiotic Erythromycin (B1671065) A. It is formed under neutral to weakly alkaline conditions through a complex internal rearrangement.[1] Its analysis is critical for the stability studies of Erythromycin A formulations to ensure the quality, efficacy, and safety of the final drug product.[1][2]

Q2: What are the typical chromatographic conditions for analyzing this compound?

Reversed-phase HPLC with UV detection is commonly employed. Typical columns include C18 or specialized columns for basic compounds. Mobile phases often consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate) to control the pH. A common detection wavelength is 215 nm.[3][4][5]

Q3: Why am I observing peak tailing for this compound?

Peak tailing for this compound, a basic compound, is often caused by secondary interactions between the analyte's basic functional groups and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[2][6][7]

Q4: How can I prevent the degradation of Erythromycin A into this compound during sample preparation and analysis?

Since the degradation is promoted by neutral to alkaline conditions, it is advisable to keep the sample and mobile phase pH in the acidic range.[1][6] Additionally, sample storage at low temperatures (-20°C) is recommended to maintain stability.[1]

Troubleshooting Guides

Issue 1: Peak Tailing

Symptom: The peak for this compound has an asymmetrical shape with a trailing edge.

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions Lower the mobile phase pH to around 3 to protonate the silanol groups and minimize interactions.[1][6][7]
Use a modern, high-purity, end-capped C18 column or a column specifically designed for basic compounds.
Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.
Column Overload Reduce the sample concentration or the injection volume.[1]
Column Contamination Flush the column with a strong solvent to remove any adsorbed impurities.
Dead Volume Check for and minimize any extra-column volume in the HPLC system, such as from tubing or fittings.[1]
Issue 2: Peak Splitting or Shoulder Peaks

Symptom: The peak for this compound appears as two or more merged peaks.

Possible Causes and Solutions:

CauseSolution
Co-elution with an Impurity Modify the mobile phase composition (e.g., change the organic solvent ratio or pH) to improve resolution.
Consider using a different stationary phase with alternative selectivity.
Column Void or Channeling Replace the column if it has been used extensively or subjected to high pressures.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion upon injection.
Issue 3: Broad Peaks

Symptom: The peak for this compound is wider than expected, leading to poor resolution and sensitivity.

Possible Causes and Solutions:

CauseSolution
Low Column Efficiency Ensure the column is properly packed and has not degraded.
Optimize the flow rate; a lower flow rate can sometimes improve peak shape.
Extra-Column Band Broadening Use tubing with a smaller internal diameter and ensure all connections are secure.
High Temperature While higher temperatures can improve efficiency for some macrolides, excessive heat can also lead to band broadening. Optimize the column temperature.
Issue 4: Ghost Peaks

Symptom: Unexpected peaks appear in the chromatogram, often in blank runs.

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and filter before use.
Carryover from Previous Injections Implement a robust needle wash program and inject a blank solvent after high-concentration samples.
Leaching from System Components Ensure all tubing and fittings are inert and compatible with the mobile phase.

Experimental Protocols

Protocol 1: Standard HPLC-UV Method for Erythromycin and its Degradation Products

This protocol is a representative method for the analysis of Erythromycin and its impurities, including this compound.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm).[3]

  • Mobile Phase: A gradient of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol (B129727).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.[3]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile (B52724) and water. Filter through a 0.45 µm filter before injection.[8]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

For complex matrices, SPE can be used to clean up the sample and concentrate the analyte.

  • Condition the Cartridge: Condition a C18 SPE cartridge with methanol followed by water.

  • Load the Sample: Load the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge with a weak solvent to remove interferences.

  • Elute: Elute this compound with a stronger solvent like methanol or acetonitrile.

  • Reconstitute: Evaporate the eluent and reconstitute the residue in the mobile phase for injection.

Visualizations

Troubleshooting_Workflow start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape tailing Tailing peak_shape->tailing Yes splitting Splitting/Shoulders peak_shape->splitting No resolution Poor Resolution? ghost_peaks Ghost Peaks? resolution->ghost_peaks No solution_resolution Adjust Mobile Phase Strength Change Stationary Phase resolution->solution_resolution Yes solution_ghost Use Fresh Mobile Phase Implement Needle Wash Check for System Contamination ghost_peaks->solution_ghost Yes solution_tailing Adjust Mobile Phase pH Use End-capped Column Reduce Sample Load tailing->solution_tailing broad Broadening splitting->broad No solution_splitting Optimize Mobile Phase Replace Column Check Sample Solvent splitting->solution_splitting broad->resolution No solution_broad Optimize Flow Rate Minimize Dead Volume Check Column Efficiency broad->solution_broad

Caption: A decision tree for troubleshooting common HPLC peak issues.

Peak_Tailing_Causes cluster_causes Primary Causes of Peak Tailing silanol Secondary Interactions (Analyte - Silanol) peak_tailing Peak Tailing (Asymmetric Peak) silanol->peak_tailing overload Column Overload overload->peak_tailing dead_volume Extra-Column Dead Volume dead_volume->peak_tailing contamination Column Contamination contamination->peak_tailing

Caption: Factors contributing to peak tailing in HPLC analysis.

References

Technical Support Center: Optimization of LC-MS for Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Pseudoerythromycin A enol ether. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during method development and execution.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why am I observing poor peak shape (e.g., tailing, fronting) for this compound?

A1: Poor peak shape can arise from several factors related to the column, mobile phase, or sample.

  • Secondary Interactions: Peak tailing can occur due to interactions between the basic nitrogen atom in this compound and acidic silanol (B1196071) groups on the surface of C18 columns.

    • Solution: Use a base-deactivated column or add a small amount of a basic modifier, like triethylamine, to the mobile phase to block the active silanol sites.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[1]

    • Solution: Dilute your sample or reduce the injection volume.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[1][2]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[2]

Q2: I am experiencing low sensitivity for this compound in my LC-MS analysis. How can I improve it?

A2: Low sensitivity in LC-MS can be due to a variety of factors, from sample preparation to mass spectrometer source conditions.[2]

  • Suboptimal Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency.

  • Inefficient Ion Source Parameters: Optimization of the ion source parameters is critical for good sensitivity.[2][4]

    • Solution: Systematically optimize parameters such as ion spray voltage, temperature, and gas flows (nebulizer, curtain, and collision gas).[4][5]

  • Matrix Effects: Co-eluting matrix components from the sample can suppress the ionization of this compound.

    • Solution: Improve your sample preparation procedure to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[1]

  • Column Dimensions: The inner diameter (ID) of the column can affect sensitivity.

    • Solution: Using a smaller ID column can increase sensitivity by reducing dilution of the sample band.

Q3: I am having trouble with the in-source fragmentation of this compound. What can I do?

A3: In-source fragmentation can complicate quantification and identification.

  • Harsh Ion Source Settings: High temperatures or voltages in the ion source can cause the molecule to fragment before it reaches the mass analyzer.

    • Solution: Lower the ion source temperature and declustering potential to find a balance between efficient desolvation and minimal fragmentation.

  • Analyte Instability: this compound, a degradation product of erythromycin, may be susceptible to further degradation under certain conditions.[6]

    • Solution: Ensure your mobile phase pH is compatible with the analyte's stability. This compound is formed under neutral to weakly alkaline conditions.[6]

Frequently Asked Questions (FAQs)

Q4: What are the typical starting conditions for LC-MS analysis of this compound?

A4: A good starting point is to adapt methods used for erythromycin and its related substances.

  • Column: A C18 reversed-phase column is commonly used.[2][7]

  • Mobile Phase: A gradient of acetonitrile and water with a volatile additive like formic acid or ammonium formate is a common choice.[2][5] An isocratic mobile phase of 1:1 acetonitrile:water with 2 mM NH4OAc and 0.1% HOAc has also been reported for erythromycin.[3]

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for erythromycin and its derivatives due to the presence of a basic nitrogen atom that is readily protonated.

Q5: What is the expected mass-to-charge ratio (m/z) for this compound?

A5: The molecular weight of this compound is 715.9 g/mol .[6][8][9] In positive ion mode ESI, you would expect to see the protonated molecule [M+H]+ at an m/z of approximately 716.9.

Q6: How should I prepare my sample for LC-MS analysis?

A6: Sample preparation depends on the matrix.

  • For pure substances or standards: Dissolve the compound in a suitable solvent, preferably the initial mobile phase.[2] this compound is soluble in ethanol, methanol, DMF, or DMSO.[6]

  • For complex matrices (e.g., plasma, tissue): A sample cleanup step is crucial to remove interfering substances.[1] A common procedure involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[2][3] For plasma samples, after adding an internal standard, the sample can be alkalinized, followed by extraction with a solvent like methyl tert-butyl ether.[2]

Experimental Protocols

Protocol 1: General LC-MS Method for this compound

This protocol provides a starting point for method development.

1. Sample Preparation (from a biological matrix):

  • To 500 µL of plasma, add an appropriate internal standard.
  • Alkalinize the sample by adding a small volume of a basic solution (e.g., 1M Sodium Carbonate) to reach a pH > 9.[2]
  • Add 2 mL of an extraction solvent (e.g., methyl tert-butyl ether).[2]
  • Vortex for 1 minute.
  • Centrifuge at 4000 rpm for 10 minutes.[2]
  • Transfer the organic layer to a clean tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
  • Reconstitute the residue in 100 µL of the initial mobile phase.[2]
  • Inject into the LC-MS system.

2. LC-MS Parameters:

ParameterRecommended Setting
LC System Agilent 1200 series or equivalent
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, < 3 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System API-2000 or equivalent triple quadrupole mass spectrometer
Ionization Mode ESI Positive
Ion Spray Voltage 3500 V[5]
Temperature 450°C[5]
Curtain Gas 10 mL/min[5]
Nebulizer Gas 20 mL/min[5]
Turbo Gas 30 mL/min[5]
Declustering Potential 60 V[5]
Entrance Potential 10 V[5]
Scan Type Multiple Reaction Monitoring (MRM)

3. MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound716.9To be determined by infusion and fragmentation analysis
Internal StandardTo be determined based on the chosen standardTo be determined

Visualizations

LC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC System Evap->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report Troubleshooting Low Sensitivity in LC-MS Start Low Sensitivity Observed Check_Sample_Prep Is Sample Preparation Adequate? Start->Check_Sample_Prep Improve_Sample_Prep Improve Sample Cleanup (SPE or LLE) Check_Sample_Prep->Improve_Sample_Prep No Check_LC_Cond Are LC Conditions Optimal? Check_Sample_Prep->Check_LC_Cond Yes Improve_Sample_Prep->Check_LC_Cond Optimize_Mobile_Phase Optimize Mobile Phase (e.g., additives) Check_LC_Cond->Optimize_Mobile_Phase No Check_MS_Params Are MS Parameters Optimized? Check_LC_Cond->Check_MS_Params Yes Optimize_Mobile_Phase->Check_MS_Params Optimize_Source Optimize Ion Source Parameters Check_MS_Params->Optimize_Source No Resolved Sensitivity Improved Check_MS_Params->Resolved Yes Optimize_Source->Resolved This compound Fragmentation Parent [M+H]+ m/z 716.9 Loss_Cladinose Loss of Cladinose -158 Da Parent->Loss_Cladinose Loss_Desosamine Loss of Desosamine -159 Da Parent->Loss_Desosamine Loss_Water Loss of Water -18 Da Parent->Loss_Water Fragment1 Fragment Ion 1 m/z ~558.9 Loss_Cladinose->Fragment1 Fragment2 Fragment Ion 2 m/z ~557.9 Loss_Desosamine->Fragment2 Fragment3 Fragment Ion 3 Loss_Water->Fragment3

References

minimizing Pseudoerythromycin A enol ether formation in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pseudoerythromycin A Formulations. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to minimize the formation of Pseudoerythromycin A enol ether in pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formation a concern?

A1: this compound is a degradation product that forms from Erythromycin (B1671065) A via an intermediate, Erythromycin A enol ether.[1] This process is primarily driven by acidic conditions. The formation of this enol ether is a critical stability concern because it represents a loss of the active pharmaceutical ingredient (API) and can lead to inactive or potentially toxic formulations.[2][3] The degradation of erythromycin A in acidic environments like the stomach is a well-documented issue, leading to reduced bioavailability and efficacy.[4][5][6][7]

Q2: What is the primary chemical mechanism leading to enol ether formation?

A2: The formation of the enol ether is an acid-catalyzed intramolecular dehydration reaction.[2][3] Under acidic conditions (low pH), the C9-ketone, C6-hydroxyl, and C12-hydroxyl groups of the erythromycin macrolide ring interact, leading to the elimination of a water molecule and the formation of a stable enol ether structure known as anhydroerythromycin A.[8][9] This process is a major pathway for erythromycin A degradation.[6][10]

Q3: At what pH range is Pseudoerythromycin A most susceptible to enol ether formation?

A3: Erythromycin and its derivatives are highly unstable in acidic media.[2][4] Significant degradation occurs at the low pH found in gastric fluid (pH 1-3). The rate of degradation decreases as the pH becomes more neutral or alkaline.[8] Therefore, maintaining a pH well above acidic levels is crucial for stability. HPLC assays for erythromycin are often performed at a high pH (e.g., pH 9) to ensure the stability of the molecule during analysis.[11]

Q4: How does temperature affect the rate of degradation?

A4: Like most chemical reactions, the rate of acid-catalyzed degradation of erythromycin increases with temperature. Stability studies for erythromycin formulations often show that at elevated temperatures (e.g., 60°C and 80°C), physical and chemical changes are more pronounced.[5] Therefore, formulations should be stored at controlled, cool temperatures to minimize the formation of the enol ether degradant.

Q5: What analytical methods are suitable for detecting and quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for separating and quantifying erythromycin and its related substances, including the enol ether degradant.[11] Spectrophotometric methods can also be used for determining the total erythromycin content, but HPLC is superior for stability-indicating assays as it can resolve the parent drug from its degradation products.[12]

Troubleshooting Guide

Problem: My formulation shows a rapid increase in an unknown impurity peak corresponding to the enol ether during stability testing.

Potential Cause Troubleshooting Steps
Low pH of the Formulation 1. Measure the pH of your formulation. For liquid formulations, it should ideally be neutral to slightly alkaline. 2. For solid dosage forms, consider the microenvironmental pH. Acidic excipients can accelerate degradation.[13] 3. Solution: Incorporate buffering agents to maintain a stable pH above 6.5. For solid forms, consider using alkalizers like magnesium oxide or sodium carbonate.[3]
Incompatible Excipients 1. Review the formulation components. Excipients with acidic functional groups or acidic impurities can act as catalysts.[13] 2. Hygroscopic excipients can attract water, which may facilitate degradation, especially in the presence of acidic components.[14][15] 3. Solution: Conduct drug-excipient compatibility studies. Replace problematic excipients with inert alternatives. (See Experimental Protocols).
Inadequate Storage Conditions 1. Review the temperature and humidity records for your stability chambers. 2. Exposure to high temperatures and humidity can significantly accelerate the degradation process.[5][14] 3. Solution: Ensure the formulation is stored in airtight containers, protected from light, and maintained at recommended temperatures (e.g., 2-8°C or controlled room temperature).

Data Summary Tables

Table 1: Effect of pH on Erythromycin A Degradation (This table summarizes the well-established principle that acidic pH drastically increases degradation. Actual rates depend on the specific formulation matrix and temperature.)

pHStabilityDegradation Pathway
1.0 - 3.0Very UnstableRapid conversion to enol ether (anhydroerythromycin A).[6][8]
4.0 - 6.0UnstableModerate rate of degradation.
6.5 - 8.5Relatively StableMinimal degradation via enol ether pathway.
> 8.5StableOptimal range for minimizing acid-catalyzed degradation.[11]

Table 2: Common Excipients and Their Potential Impact on Stability

Excipient TypeExamplesPotential Impact on Enol Ether FormationMitigation Strategy
Fillers Lactose (B1674315), Microcrystalline CelluloseReducing sugars like lactose can cause Maillard reactions with amine groups.[16] Some grades may have acidic impurities.Use non-reducing sugars; select high-purity excipient grades.
Disintegrants Croscarmellose SodiumCan be hygroscopic and may affect microenvironmental pH.[15]Monitor moisture content; select grades with neutral pH.
Buffering Agents Phosphate buffers, Citrate buffersCitrate buffers can be acidic. Phosphate buffers can maintain a stable neutral to alkaline pH.Use buffers that maintain pH in the 6.5-8.5 range.
Polymers (Coatings) Eudragit® L (methacrylic acid)Acidic polymers can promote degradation if the coating is compromised.Use enteric coatings designed to dissolve only in the higher pH of the intestine.[4][5]

Experimental Protocols

Protocol 1: HPLC Method for Quantifying Pseudoerythromycin A and its Enol Ether

This method is adapted from established procedures for erythromycin and its related substances.[11]

  • Objective: To separate and quantify Pseudoerythromycin A from its enol ether degradant.

  • Instrumentation: HPLC system with UV Detector.

  • Column: C18 Polymeric column (e.g., 250 mm x 4.6 mm, 5 µm). Polymer-based columns are recommended for their stability at high pH.

  • Mobile Phase: 0.02 M Dibasic Potassium Phosphate buffer: Acetonitrile (60:40 v/v). Adjust buffer to pH 9.0 with potassium hydroxide.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm.

  • Sample Preparation:

    • Accurately weigh and transfer the sample (e.g., powdered tablets) into a volumetric flask.

    • Dissolve in the mobile phase. Use of a high pH solvent is crucial to prevent degradation during sample preparation.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • If the formulation contains polymers from coatings, use a molecular weight cutoff centrifugal filter (e.g., 10,000 MWCO) to remove interfering excipients.

    • Inject the filtered solution into the HPLC system.

  • Quantification: Calculate the percentage of the enol ether by comparing its peak area to the total area of all related peaks (Area Percent method).

Protocol 2: Drug-Excipient Compatibility Study
  • Objective: To assess the potential for binary mixtures of Pseudoerythromycin A and selected excipients to accelerate enol ether formation.

  • Methodology:

    • Prepare binary mixtures of the API and each excipient (e.g., in a 1:1 or 1:5 ratio by weight).

    • Prepare a control sample of the pure API.

    • Transfer samples to stability vials and store under accelerated conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).

    • At designated time points (e.g., 0, 1, 2, and 4 weeks), remove samples and analyze using the HPLC method described in Protocol 1.

  • Analysis: Compare the amount of enol ether formed in the binary mixtures to the amount formed in the pure API control. A significant increase in the degradant in the presence of an excipient indicates an incompatibility.[13]

Visualizations

cluster_0 Acid-Catalyzed Degradation Pathway PseudoErythromycinA Pseudoerythromycin A (Active Drug) EnolEther Pseudoerythromycin A Enol Ether (Inactive Degradant) PseudoErythromycinA->EnolEther - H2O (Intramolecular Dehydration) Catalyst H+ (Acidic Conditions) Catalyst->PseudoErythromycinA

Caption: Acid-catalyzed degradation of Pseudoerythromycin A.

Start High Enol Ether Detected CheckpH Check Formulation pH Start->CheckpH IsAcidic Is pH < 6.5? CheckpH->IsAcidic AddBuffer Action: Add Buffer / Reformulate with Alkalizer IsAcidic->AddBuffer Yes CheckExcipients Review Excipients for Acidic/Hygroscopic Properties IsAcidic->CheckExcipients No IsStable Problem Resolved AddBuffer->IsStable IsIncompatible Incompatibility Found? CheckExcipients->IsIncompatible ReplaceExcipient Action: Replace Excipient IsIncompatible->ReplaceExcipient Yes CheckStorage Review Storage Conditions (T, RH%) IsIncompatible->CheckStorage No ReplaceExcipient->IsStable CheckStorage->IsStable

Caption: Troubleshooting workflow for enol ether formation.

References

Technical Support Center: Chromatographic Analysis of Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Pseudoerythromycin A enol ether during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to separate it?

This compound is a degradation product of the macrolide antibiotic Erythromycin (B1671065) A. It is formed under neutral to weakly alkaline conditions through a complex internal rearrangement. As an impurity, its detection and separation are crucial for the quality control and stability studies of erythromycin-based pharmaceutical products. Co-elution of this compound with the active pharmaceutical ingredient (API) or other impurities can lead to inaccurate quantification and assessment of product purity.

Q2: What are the common compounds that co-elute with this compound?

Common co-eluents for this compound include other degradation products of Erythromycin A, such as anhydroerythromycin A, and other erythromycin-related substances. The specific co-eluting species will depend on the sample matrix and the degradation pathways involved.

Q3: What are the key chemical properties of this compound to consider for method development?

This compound has a molecular formula of C₃₇H₆₅NO₁₂ and a molecular weight of 715.91 g/mol .[1][2] Its solubility has been reported as good in water, ethanol, methanol (B129727), DMF, and DMSO, but also as slightly soluble in methanol and chloroform. This basic compound's retention and peak shape in reversed-phase HPLC are highly dependent on the pH of the mobile phase.

Troubleshooting Guide: Resolving Co-elution of this compound

Co-elution is a common challenge in the chromatographic analysis of structurally similar compounds like erythromycin and its degradation products. This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound.

Step 1: Initial Assessment and Peak Shape Analysis

Before modifying the chromatographic method, it's essential to assess the peak shape of the co-eluting peaks.

  • Symmetric (Gaussian) peaks overlapping: This indicates that the column is performing well, but the selectivity of the method is insufficient.

  • Asymmetric peaks (tailing or fronting): This may suggest secondary interactions with the stationary phase, column overload, or issues with the sample solvent. Erythromycin and its derivatives are basic compounds and can exhibit peak tailing due to interactions with acidic silanol (B1196071) groups on the silica-based column packing.[3]

Step 2: Optimizing Mobile Phase Composition

The mobile phase is a critical factor in achieving the desired separation.

The pH of the mobile phase is a powerful tool for manipulating the retention and selectivity of ionizable compounds like this compound.

  • Increasing the pH: At alkaline pH (e.g., pH 8-11), the ionization of the basic amine group in macrolides is suppressed, making the molecule more hydrophobic.[3] This leads to increased retention on a reversed-phase column and often improves peak symmetry by minimizing interactions with residual silanols.

  • Working at neutral pH: A neutral mobile phase pH can also provide good separation of macrolides on specific columns like XTerra RP18.

The choice and concentration of the organic solvent in the mobile phase affect the elution strength and selectivity.

  • Acetonitrile vs. Methanol: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They exhibit different selectivities for various compounds. If co-elution persists with one solvent, switching to or creating a ternary mixture with the other may resolve the issue.

  • Gradient Optimization: A shallower gradient profile can increase the separation time between closely eluting peaks, thereby improving resolution.

Step 3: Modifying Stationary Phase and Column Parameters

If mobile phase optimization is insufficient, consider changing the stationary phase or other column parameters.

Different stationary phases offer varying selectivities.

  • C18 and C8 Columns: These are standard reversed-phase columns that have been successfully used for the separation of erythromycin and its related substances. End-capped columns are recommended to minimize peak tailing.

  • Polymer-based Columns: Poly(styrene-divinylbenzene) columns can offer different selectivity compared to silica-based columns and are stable at high pH.

  • Phenyl Columns: Phenyl stationary phases can provide alternative selectivity through π-π interactions, which may be beneficial for separating aromatic-containing impurities, though less relevant for this compound itself.

Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence retention times and selectivity. Increasing the column temperature can sometimes improve peak shape and resolution.

Quantitative Data on Separation Methods

The following table summarizes different HPLC methods that have been successfully used for the separation of erythromycin and its related substances, including this compound. This data can guide the selection of a starting point for method development or optimization.

ParameterMethod 1Method 2Method 3
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)Waters XTerra RP18Ashaipak ODP-50 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.4% Ammonium Hydroxide in Water0.2 M K₂HPO₄ pH 7.00.023 M Ammonium Formate (pH 10.3)
Mobile Phase B MethanolAcetonitrileWater:Acetonitrile (25:40 v/v)
Elution Mode GradientIsocraticIsocratic
Flow Rate Not specified1.0 mL/min0.8 mL/min
Temperature Not specified65°C50°C
Detection 215 nm215 nm215 nm
Reference Li et al., 2021[4]Chepkwony et al., 2001[5]P. Theddu et al.

Experimental Protocols

Protocol 1: Gradient HPLC Method for Erythromycin and Related Substances

This method is adapted from a validated stability-indicating HPLC method for erythromycin stearate (B1226849) tablets.[4]

  • Chromatographic System:

    • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)

    • Mobile Phase A: 0.4% Ammonium Hydroxide in Water

    • Mobile Phase B: Methanol

    • Gradient Program: (A specific gradient program should be developed and optimized based on the separation requirements)

    • Flow Rate: (Typically 1.0 mL/min, to be optimized)

    • Column Temperature: (Typically ambient or slightly elevated, e.g., 30°C)

    • Detector: UV at 215 nm

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to achieve a final concentration appropriate for the detector's linear range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Isocratic HPLC Method at Neutral pH

This method is based on the separation of erythromycin and its related substances on an XTerra RP18 column.[5]

  • Chromatographic System:

    • Column: Waters XTerra RP18

    • Mobile Phase: Acetonitrile:0.2 M K₂HPO₄ pH 7.0:Water (35:5:60, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 65°C

    • Detector: UV at 215 nm

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1, using the mobile phase as the diluent.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_assessment Initial Assessment cluster_optimization Method Optimization cluster_solution Solution start Co-elution of This compound Observed peak_shape Assess Peak Shape start->peak_shape symmetric Symmetric Peaks peak_shape->symmetric Good Symmetry asymmetric Asymmetric Peaks peak_shape->asymmetric Poor Symmetry (Tailing/Fronting) mobile_phase Optimize Mobile Phase symmetric->mobile_phase asymmetric->mobile_phase adjust_ph Adjust pH (Increase to alkaline) mobile_phase->adjust_ph change_organic Change Organic Modifier (ACN vs. MeOH) mobile_phase->change_organic optimize_gradient Optimize Gradient (Shallower) mobile_phase->optimize_gradient column_params Modify Column/Stationary Phase change_column Change Column (e.g., Polymer-based, Phenyl) column_params->change_column change_temp Adjust Temperature column_params->change_temp adjust_ph->column_params If unresolved resolved Resolution Achieved adjust_ph->resolved If successful change_organic->column_params If unresolved change_organic->resolved If successful optimize_gradient->column_params If unresolved optimize_gradient->resolved If successful change_column->resolved change_temp->resolved

Caption: Troubleshooting workflow for resolving co-elution.

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution (Dissolve and Filter) inject_sample Inject Sample prep_sample->inject_sample prep_mobile_phase Prepare Mobile Phase (Accurate Composition & pH) hplc_system Equilibrate HPLC System prep_mobile_phase->hplc_system hplc_system->inject_sample separation Chromatographic Separation (Column & Mobile Phase) inject_sample->separation detection UV Detection (e.g., 215 nm) separation->detection acquire_data Acquire Chromatogram detection->acquire_data analyze_data Analyze Data (Resolution, Peak Area, etc.) acquire_data->analyze_data report Report Results analyze_data->report

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Synthesis of Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Pseudoerythromycin A enol ether.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it synthesized?

A1: this compound is a degradation product of Erythromycin (B1671065) A, formed through a complex internal rearrangement under neutral to weakly alkaline conditions.[1][2] It is often synthesized as an analytical standard for stability studies of Erythromycin A.[1][2] While devoid of antibiotic activity, it is a key reference compound for impurity profiling in erythromycin-based drug products.

Q2: What is the common synthetic route for this compound?

A2: A common laboratory-scale synthesis involves a two-step process. First, Erythromycin A is treated with a weak acid, such as acetic acid, to form Erythromycin A enol ether. Subsequently, this intermediate is treated with a base, like potassium carbonate, in a solvent such as methanol (B129727) under reflux to induce rearrangement to this compound.[3]

Q3: What are the most common contaminants I should expect in my synthesis?

A3: The most common contaminants include unreacted starting materials, byproducts of side reactions, residual solvents, and reagents. Specifically, you should be looking for Erythromycin A, Erythromycin A enol ether, and potentially other degradation products of erythromycin.

Q4: How do reaction conditions affect the purity of the final product?

A4: Reaction conditions are critical. The pH is a determining factor in the degradation of Erythromycin A and the formation of related substances.[2] In weakly alkaline conditions, the hydrolysis of the lactone bond can occur, leading to the formation of this compound.[2] Careful control of temperature, reaction time, and pH is necessary to minimize the formation of unwanted byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete conversion of Erythromycin A enol ether.Increase reaction time or temperature. Ensure adequate mixing. Confirm the appropriate base concentration.
Degradation of the product.Avoid excessively harsh basic conditions or prolonged heating. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.
Presence of Erythromycin A in the final product Incomplete initial conversion of Erythromycin A to Erythromycin A enol ether.Optimize the first step of the synthesis. Ensure complete reaction before proceeding to the rearrangement step. Purify the intermediate Erythromycin A enol ether if necessary.
High levels of Erythromycin A enol ether impurity Incomplete rearrangement reaction.Increase the reaction time or temperature for the second step. Ensure the catalytic amount of base is sufficient and active.
Detection of Anhydroerythromycin A Formation during the initial enol ether synthesis step under acidic conditions.Use milder acidic conditions or shorter reaction times for the formation of Erythromycin A enol ether.
Presence of unknown impurities Side reactions due to incorrect pH or temperature.Re-evaluate and optimize the reaction parameters. Use purified starting materials and solvents. Characterize the unknown impurities using techniques like LC-MS or NMR to understand their origin.
Residual Solvents (e.g., Methanol, Acetic Acid) Inadequate drying or purification.Employ high-vacuum drying. Utilize appropriate purification techniques such as recrystallization or column chromatography with suitable solvent systems.

Common Contaminants in this compound Synthesis

Contaminant CAS Number Molecular Formula Molecular Weight ( g/mol ) Typical Origin
Erythromycin A114-07-8C₃₇H₆₇NO₁₃733.93Starting material for the precursor
Erythromycin A enol ether (Erythromycin EP Impurity E)33396-29-1C₃₇H₆₅NO₁₂715.91Unreacted intermediate[4][5]
Anhydroerythromycin A (Erythromycin EP Impurity D)23893-13-2C₃₇H₆₅NO₁₂715.91Byproduct from acidic conditions[6]
Potassium Carbonate584-08-7K₂CO₃138.21Residual reagent
Acetic Acid64-19-7C₂H₄O₂60.05Residual reagent/catalyst
Methanol67-56-1CH₄O32.04Residual solvent

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Step 1: Formation of Erythromycin A enol ether.

    • Dissolve Erythromycin A in a suitable solvent (e.g., acetone).

    • Add a controlled amount of glacial acetic acid.

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature) and monitor the reaction progress by a suitable analytical technique like HPLC or TLC.

    • Upon completion, neutralize the acid and isolate the crude Erythromycin A enol ether.

  • Step 2: Rearrangement to this compound.

    • Dissolve the crude Erythromycin A enol ether in methanol.

    • Add potassium carbonate to the solution.

    • Reflux the mixture with heating.[3]

    • Monitor the disappearance of the starting material and the formation of the product by HPLC or TLC.

    • Once the reaction is complete, cool the mixture, filter off the base, and remove the solvent under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to obtain pure this compound.[3]

Analytical Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the reaction and assessing the purity of the final product.[7]

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate) is often employed.

  • Detection: UV detection at approximately 215 nm.

  • Standard: A qualified reference standard of this compound should be used for identification and quantification.

Contamination Troubleshooting Workflow

Contamination Troubleshooting Workflow Troubleshooting Workflow for this compound Synthesis cluster_synthesis Synthesis & Initial Analysis cluster_evaluation Purity Evaluation cluster_troubleshooting Impurity Identification & Troubleshooting start Synthesize this compound analysis Analyze crude product by HPLC start->analysis purity_check Purity meets specification? analysis->purity_check pass Product is pure. Proceed to drying. purity_check->pass Yes fail Impurity detected purity_check->fail No identify_impurity Identify impurity by LC-MS, NMR, or comparison with standards fail->identify_impurity is_starting_material Impurity is Erythromycin A or Erythromycin A enol ether? identify_impurity->is_starting_material optimize_reaction Optimize reaction: - Increase reaction time/temp - Adjust reagent stoichiometry is_starting_material->optimize_reaction Yes is_side_product Impurity is a known side-product (e.g., Anhydroerythromycin A)? is_starting_material->is_side_product No re_purify Re-purify product (e.g., column chromatography, recrystallization) optimize_reaction->re_purify optimize_conditions Optimize reaction conditions: - Adjust pH - Lower temperature is_side_product->optimize_conditions Yes is_unknown Impurity is unknown? is_side_product->is_unknown No optimize_conditions->re_purify characterize_unknown Characterize unknown impurity. Review literature for potential degradation pathways. is_unknown->characterize_unknown Yes characterize_unknown->re_purify re_purify->analysis Re-analyze

Caption: Troubleshooting workflow for identifying and resolving contamination issues in this compound synthesis.

References

Validation & Comparative

A Comparative Guide: Erythromycin A vs. Pseudoerythromycin A Enol Ether in Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activity of the well-established macrolide antibiotic, Erythromycin A, and its degradation product, Pseudoerythromycin A enol ether. The information presented herein is supported by experimental data and standardized protocols to aid in research and drug development endeavors.

Executive Summary

Erythromycin A is a potent bacteriostatic agent effective against a range of Gram-positive and some Gram-negative bacteria. In stark contrast, its degradation product, this compound, is devoid of any significant antibiotic activity.[1][2] This guide will delineate the antibacterial profiles of both compounds, provide detailed experimental methodologies for activity assessment, and illustrate the chemical relationship and mechanism of action.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Erythromycin A against several clinically relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] For this compound, its lack of antibacterial activity is noted.

CompoundOrganismMIC Range (µg/mL)
Erythromycin A Staphylococcus aureus0.25 - >2048[4][5][6]
Streptococcus pneumoniae≤0.06 - ≥8[7][8]
Escherichia coli16 - >1024[9]
This compound Various BacteriaNo significant antimicrobial activity[1][2]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antibacterial susceptibility testing. The data presented for Erythromycin A is typically generated using standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)[10][11][12]

This method is used to determine the MIC of an antimicrobial agent against a specific bacterium.

1. Preparation of Materials:

  • Antimicrobial Agent Stock Solution: Prepare a stock solution of Erythromycin A at a high concentration in a suitable solvent.
  • Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) on an appropriate agar (B569324) medium overnight. Suspend several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Use this as the test medium.
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

2. Assay Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the Erythromycin A stock solution in CAMHB across the wells of the microtiter plate to achieve a range of final concentrations.
  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted antimicrobial agent.
  • Controls: Include a positive control (broth and inoculum without antibiotic) and a negative control (broth only).
  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism, as detected by the unaided eye.

For This compound , the same protocol would be followed. The expected result is the absence of growth inhibition even at the highest concentrations tested, confirming its lack of antibacterial activity.

Visualizations: Chemical Transformation and Mechanism of Action

To visually represent the relationship between Erythromycin A and its inactive degradation product, as well as the mechanism of action of the active compound, the following diagrams are provided.

G Chemical Transformation of Erythromycin A Erythromycin_A Erythromycin A Pseudoerythromycin_A_enol_ether This compound (Inactive Degradation Product) Erythromycin_A->Pseudoerythromycin_A_enol_ether Neutral to Weakly Alkaline Conditions (Internal Rearrangement)

Caption: Transformation of Erythromycin A to its inactive enol ether derivative.

G Mechanism of Action of Erythromycin A cluster_ribosome Bacterial Ribosome (50S Subunit) P_site P-site A_site A-site E_site E-site (Exit Tunnel) Inhibition Inhibition E_site->Inhibition Erythromycin_A Erythromycin A Erythromycin_A->E_site Binds to Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis Blocks translocation

Caption: Erythromycin A inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Conclusion

The data and methodologies presented in this guide unequivocally demonstrate that while Erythromycin A is an effective antibacterial agent, its degradation product, this compound, is inactive. This distinction is crucial for researchers in drug stability, formulation, and development, as the formation of this compound represents a loss of therapeutic efficacy. Furthermore, this compound serves as an important analytical standard in stability studies of Erythromycin A.[2]

References

A Comparative Guide to Analytical Methods for Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pseudoerythromycin A enol ether is a significant degradation product of the macrolide antibiotic erythromycin (B1671065). Its accurate and precise quantification is crucial for the quality control of erythromycin drug substances and products. This guide provides a comparative overview of three prominent analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of HPLC, LC-MS/MS, and qNMR for the quantitative analysis of this compound. The data is compiled from various studies on erythromycin and its impurities.

FeatureHPLC-UVLC-MS/MSqNMR
Principle Chromatographic separation followed by UV detection.Chromatographic separation coupled with mass-based detection.Intrinsic property of nuclei in a magnetic field to absorb radiofrequency, with signal intensity directly proportional to the number of nuclei.
Selectivity Good, but can be susceptible to co-eluting impurities.Excellent, based on mass-to-charge ratio, minimizing interferences.Excellent, based on unique chemical shifts of specific protons.
Sensitivity (LOD/LOQ) Moderate (µg/mL range).Very high (ng/mL to pg/mL range).Lower compared to chromatographic methods (mg/mL range).
**Linearity (R²) **Typically >0.999.Typically >0.99.Excellent, inherently linear over a wide dynamic range.
Accuracy (% Recovery) 98-102%.85-115%.98-102%.
Precision (%RSD) <2%.<15%.<1%.
Throughput High.High.Low to moderate.
Instrumentation Cost Low to moderate.High.Very high.
Reference Standard Required for quantification.Required for quantification.Can be used as a primary method without a specific reference standard for the analyte, using a certified internal standard.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is widely used for the routine quality control of erythromycin and its impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) or equivalent.[1]

  • Mobile Phase: A gradient mixture of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol (B129727).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.[1]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 65°C.[1]

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of buffer and methanol).

  • Dilute to a known concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the analysis of trace levels of impurities.

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase column such as a C18.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: m/z of protonated this compound.

  • Product Ions: Specific fragment ions for quantification and confirmation.

Sample Preparation:

  • Sample extraction may be required depending on the matrix (e.g., solid-phase extraction for biological samples).

  • The extract is then evaporated and reconstituted in the mobile phase.

  • Filter the final solution before injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a specific reference standard for the analyte.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., deuterated chloroform, methanol-d4).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh the sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution.

Data Processing:

  • Apply phasing and baseline correction to the spectrum.

  • Integrate the signals of interest for both the analyte and the internal standard.

  • Calculate the concentration of the analyte using the known concentration of the internal standard and the ratio of their integrals.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution/Extraction Sample->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS qNMR qNMR Filtration->qNMR Chromatogram Chromatogram/Spectrum Acquisition HPLC->Chromatogram LCMS->Chromatogram qNMR->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the analysis of this compound.

References

A Comprehensive Guide to the Validation of Pseudoerythromycin A Enol Ether as a Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Pseudoerythromycin A enol ether (also known as Erythromycin (B1671065) Impurity F) with other relevant Erythromycin-related compounds for use as analytical reference materials. The selection of an appropriate reference standard is critical for ensuring the accuracy and reliability of analytical data in drug development and quality control. This document presents experimental data and protocols to support the validation of this compound for such applications.

Comparison of Erythromycin-Related Reference Materials

This compound is a well-characterized degradation product of Erythromycin A, formed under neutral to weakly alkaline conditions.[1] Its consistent formation as a degradation product makes it an essential reference material for stability studies and impurity profiling of Erythromycin A.[1][2] Other commercially available Erythromycin-related compounds, such as Erythromycin B and Erythromycin C, are process-related impurities. The choice of reference material depends on the specific analytical needs.

ParameterThis compound (Erythromycin Impurity F)Erythromycin BErythromycin CAnhydroerythromycin A
CAS Number 105882-69-7[3][4][5]527-75-3[3]1675-02-123893-13-2[3]
Molecular Formula C37H65NO12[6][7]C37H67NO12[3]C36H65NO13C37H65NO12[3]
Molecular Weight 715.91 g/mol [6][7]717.93 g/mol [3]719.90 g/mol 715.91 g/mol [3]
Typical Purity ≥98% (HPLC)[1]≥95% (HPLC)≥95% (HPLC)≥95% (HPLC)
Primary Use Degradation product standard, stability testing[1]Process impurity standardProcess impurity standardDegradation product standard
Availability Commercially available as a certified reference material[3][4][5]Commercially availableCommercially availableCommercially available as a certified reference material
Solubility Soluble in methanol, chloroform, ethanol, DMF, DMSO[1][6]Soluble in methanol, ethanolSoluble in methanol, ethanolSoluble in methanol, ethanol

Characterization and Certification

Certified reference materials for this compound are typically supplied with a comprehensive Certificate of Analysis (CoA).[4][5] This documentation is crucial for its validation and use in regulated environments. The CoA generally includes:

  • Identity Confirmation: Verified by techniques such as ¹H NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5]

  • Purity Assessment: Determined by High-Performance Liquid Chromatography (HPLC), often with purity values exceeding 98%.[1]

  • Potency: May be determined by techniques like Thermogravimetric Analysis (TGA).[5]

Experimental Protocols

The validation of this compound as a reference material involves its use in robust and validated analytical methods. Below are detailed protocols for the analysis of Erythromycin and its related substances, including this compound, using HPLC-UV and LC-MS/MS.

Stability-Indicating HPLC-UV Method

This method is suitable for the separation and quantification of Erythromycin A and its related impurities, including this compound. The method's stability-indicating capability ensures that all degradation products are well-resolved from the main compound.[8][9]

Chromatographic Conditions:

ParameterCondition
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent[8][9]
Mobile Phase A 0.4% Ammonium Hydroxide in Water[8][9]
Mobile Phase B Methanol[8][9]
Gradient A time-based gradient is employed to ensure separation of all impurities.
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 215 nm[8][9]
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.

  • Sample Solution: Prepare the Erythromycin A sample to be tested in the same diluent to a suitable concentration.

LC-MS/MS Method for Identification and Quantification

For highly sensitive and specific identification and quantification of this compound, especially at low levels, an LC-MS/MS method is recommended.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
LC System UHPLC system capable of binary gradient elution.
Column Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A suitable gradient to resolve this compound from other components.
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Specific precursor-to-product ion transitions for this compound should be determined and optimized.

Mandatory Visualizations

Relationship between Erythromycin A and this compound

Formation of this compound Erythromycin_A Erythromycin A Degradation Degradation (Neutral to weakly alkaline conditions) Erythromycin_A->Degradation Pseudoerythromycin This compound Degradation->Pseudoerythromycin

Caption: Formation pathway of this compound from Erythromycin A.

Experimental Workflow for Reference Material Validation

Workflow for Reference Material Validation cluster_characterization Characterization cluster_method_validation Analytical Method Validation cluster_application Application Structural_Elucidation Structural Elucidation (NMR, MS, IR) Purity_Assessment Purity Assessment (HPLC) Structural_Elucidation->Purity_Assessment Confirm Identity Specificity Specificity Purity_Assessment->Specificity Use in Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability_Studies Stability Studies Robustness->Stability_Studies Validated Method Impurity_Profiling Impurity Profiling Robustness->Impurity_Profiling Validated Method

Caption: Validation workflow for a new reference material.

References

A Comparative Guide to the Stability of Pseudoerythromycin A Enol Ether and Related Erythromycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Pseudoerythromycin A enol ether and other key erythromycin (B1671065) derivatives. Understanding the stability profiles of these compounds is critical for the development of robust analytical methods, formulation design, and ensuring the overall quality and efficacy of erythromycin-based pharmaceuticals. This document summarizes key stability data, outlines detailed experimental protocols for stability assessment, and provides visual representations of relevant chemical pathways and workflows.

Introduction to Erythromycin Stability

Erythromycin A, a widely used macrolide antibiotic, is known for its instability, particularly in acidic environments, which can impact its bioavailability and lead to the formation of inactive or less active degradation products.[1] One of the key degradation products formed under neutral to weakly alkaline conditions is this compound.[2] This degradation occurs through a complex internal rearrangement of Erythromycin A.[2] Consequently, this compound is often used as an analytical standard in stability studies of Erythromycin A.[2][3] To overcome the instability of Erythromycin A, several semi-synthetic derivatives, such as clarithromycin (B1669154) and azithromycin (B1666446), have been developed with improved stability profiles.[4][5][6]

Comparative Stability Data

CompoundConditionParameterValueReference
Erythromycin ApH 2, 37°CT₁₀ (time for 10% decay)3.7 seconds[7]
AzithromycinpH 2, 37°CT₁₀ (time for 10% decay)20.1 minutes[7]
ClarithromycinAcidic SolutionStability ComparisonMarkedly more stable than Erythromycin A[8]

Note: T₁₀ is a measure of instability; a shorter T₁₀ indicates lower stability.

Degradation Pathway of Erythromycin A to this compound

Under neutral to weakly alkaline conditions, Erythromycin A undergoes an intramolecular rearrangement to form this compound. This process is a key degradation pathway that impacts the stability and potency of Erythromycin A formulations.

Erythromycin_A Erythromycin A Pseudoerythromycin_A_enol_ether This compound Erythromycin_A->Pseudoerythromycin_A_enol_ether Neutral to weakly alkaline conditions

Caption: Formation of this compound from Erythromycin A.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and developing stability-indicating analytical methods. The following protocols are based on established methods for studying erythromycin and its derivatives.

1. Acid Degradation:

  • Objective: To assess stability in acidic conditions.

  • Procedure:

    • Prepare a stock solution of the test compound (e.g., Erythromycin A, this compound) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Add a defined volume of a strong acid (e.g., 1M HCl) to the stock solution.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified duration.

    • Periodically withdraw samples, neutralize with a suitable base (e.g., 1M NaOH), and dilute with the mobile phase for HPLC analysis.

2. Base Degradation:

  • Objective: To evaluate stability in alkaline conditions.

  • Procedure:

    • Prepare a stock solution of the test compound.

    • Add a defined volume of a strong base (e.g., 1M NaOH).

    • Incubate at a controlled temperature.

    • Withdraw samples at time intervals, neutralize with a suitable acid (e.g., 1M HCl), and analyze by HPLC.

3. Oxidative Degradation:

  • Objective: To determine susceptibility to oxidation.

  • Procedure:

    • Prepare a stock solution of the test compound.

    • Add a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).

    • Store the mixture at room temperature, protected from light.

    • Analyze samples by HPLC at specified time points.

4. Thermal Degradation:

  • Objective: To assess the effect of heat on the solid-state stability.

  • Procedure:

    • Place a known amount of the solid compound in a suitable container.

    • Expose the sample to elevated temperatures (e.g., 105°C) for a defined period.

    • Dissolve the heat-treated sample in a suitable solvent for HPLC analysis.

5. Photolytic Degradation:

  • Objective: To evaluate stability upon exposure to light.

  • Procedure:

    • Expose a solution of the compound to a controlled light source (e.g., UV lamp at 254 nm) for a specific duration.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples by HPLC.

Experimental Workflow for Comparative Stability Analysis

The following diagram illustrates a typical workflow for comparing the stability of different erythromycin-related compounds.

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Compound_A Compound A (e.g., this compound) Acid Acidic Base Basic Oxidative Oxidative Thermal Thermal Photolytic Photolytic Compound_B Compound B (e.g., Clarithromycin) Compound_C Compound C (e.g., Azithromycin) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Samples Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Data Determine Degradation Rate (k) and Half-life (t½) HPLC->Data

Caption: Workflow for comparative stability testing of erythromycin derivatives.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique.

Typical HPLC Parameters:

  • Column: A C18 reversed-phase column is frequently used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed, typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter for achieving good separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at approximately 215 nm is common for erythromycin and its derivatives. Mass spectrometry provides higher selectivity and is used for peak identification and confirmation.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30-40°C) is important for reproducible results.

Conclusion

This guide highlights the inherent instability of Erythromycin A and the improved stability profiles of its derivatives, clarithromycin and azithromycin. This compound is a significant degradation product of Erythromycin A under neutral to alkaline conditions and serves as a key marker in stability studies. The provided experimental protocols and analytical method parameters offer a framework for researchers to conduct their own comparative stability assessments. Further studies focusing on the intrinsic degradation kinetics of this compound would provide a more complete understanding of its stability profile.

References

Spectroscopic Scrutiny: A Comparative Analysis of Pseudoerythromycin A Enol Ether and Erythromycin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural nuances between a parent drug and its derivatives is paramount. This guide provides a comprehensive spectroscopic comparison of the widely-used antibiotic, Erythromycin A, and its degradation product, Pseudoerythromycin A enol ether. Through a meticulous examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to furnish a clear, data-driven distinction between these two macrolides.

This comparison is critical for stability studies, impurity profiling, and the development of robust analytical methods in the pharmaceutical industry. The presented data, compiled from established scientific literature, offers an objective lens through which the structural modifications leading to the formation of this compound from Erythromycin A can be unequivocally identified.

At a Glance: Key Spectroscopic Differences

The primary structural divergence between Erythromycin A and its enol ether derivative lies in the formation of a cyclic enol ether linkage in the latter. This intramolecular rearrangement significantly alters the electronic and vibrational environment of the molecule, leading to distinct shifts and patterns in their respective spectra.

Spectroscopic TechniqueErythromycin AThis compoundKey Differences
¹H NMR Presence of distinct protons associated with the C9 ketone and surrounding moieties.Absence of the C9 ketonic proton and appearance of signals corresponding to the enol ether double bond.Significant chemical shift changes for protons near the C6, C8, and C9 positions.
¹³C NMR A characteristic ketone signal (C9) typically observed around 220 ppm.Absence of the C9 ketone signal, replaced by signals indicative of a C=C double bond in the enol ether structure.Upfield shift for C6 and significant changes for C8 and C9, reflecting the new bonding arrangement.
IR Spectroscopy Strong absorption band corresponding to the C=O stretch of the C9 ketone.Absence of the C9 ketone carbonyl stretch. Appearance of a C=C stretching vibration.The disappearance of a major carbonyl peak is a key diagnostic feature.
Mass Spectrometry Molecular Ion Peak [M+H]⁺ at m/z 734.5.Molecular Ion Peak [M+H]⁺ at m/z 716.5.A mass difference of 18 Da, corresponding to the loss of a water molecule during the intramolecular cyclization.

In-Depth Spectroscopic Data

The following tables provide a more granular look at the spectroscopic data for both compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm)

PositionErythromycin A ¹³C (ppm)Erythromycin A ¹H (ppm)This compound ¹³C (ppm)This compound ¹H (ppm)
1~175.7-~176.0-
2~45.2~2.70~45.0~2.90
3~80.5~3.70~79.0~3.80
4~39.5~1.90~39.0~2.00
5~83.9~3.50~83.0~3.60
6~74.5~3.00~85.6-
7~38.9~1.70, ~1.90~35.0~2.10, ~2.30
8~45.2~2.40~103.0-
9~221.5-~154.0-
10~37.5~2.90~38.0~3.10
11~69.1~3.60~69.0~3.70
12~74.5-~75.3-
13~78.9~4.90~79.0~5.00
14~22.0~1.20~22.0~1.20
15~10.0~0.85~10.0~0.90

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupErythromycin AThis compound
O-H Stretch (Alcohols, Water)~3475 (broad)~3450 (broad)
C-H Stretch (Alkyl)~2970, ~2935, ~2875~2970, ~2935, ~2875
C=O Stretch (Lactone)~1730~1730
C=O Stretch (Ketone)~1700Absent
C=C Stretch (Enol Ether)Absent~1670
C-O Stretch (Ethers, Esters, Alcohols)~1250-1000~1250-1000
Mass Spectrometry (MS)

Table 3: Key Mass-to-Charge Ratios (m/z) in ESI-MS

IonErythromycin AThis compoundFragmentation Pathway
[M+H]⁺ 734.5 716.5 Protonated Molecule
[M+H - H₂O]⁺716.5698.5Loss of a water molecule
[M+H - Cladinose]⁺576.4558.4Loss of the cladinose (B132029) sugar
[M+H - Desosamine]⁺576.4558.4Loss of the desosamine (B1220255) sugar
[Desosamine]⁺158.1158.1Desosamine sugar fragment

Experimental Protocols

The data presented in this guide is typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte (Erythromycin A or this compound) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A larger number of scans is typically required compared to ¹H NMR. The spectral width should encompass the expected range for carbon signals (e.g., 0-230 ppm).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the analyte (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The FT-IR spectrum is recorded using a Fourier-transform infrared spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The sample pellet is then placed in the sample holder, and the sample spectrum is acquired. The instrument typically scans over the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: A stock solution of the analyte is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). This stock solution is then diluted to an appropriate concentration for LC-MS analysis.

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Injection Volume: A small volume (e.g., 5-10 µL) of the sample solution is injected.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for macrolide analysis.

    • Mass Analyzer: A triple quadrupole or ion trap mass analyzer is used for MS and MS/MS experiments.

    • Data Acquisition: For structural confirmation, full scan MS and product ion scan (MS/MS) experiments are performed. The precursor ion of interest is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are scanned in the third quadrupole.

Visualizing the Spectroscopic Comparison

The logical flow of the comparative analysis is depicted in the diagram below.

Spectroscopic_Comparison cluster_compounds Compounds cluster_techniques Spectroscopic Techniques cluster_data Comparative Data Erythromycin Erythromycin A NMR NMR (¹H & ¹³C) Erythromycin->NMR IR IR Erythromycin->IR MS MS Erythromycin->MS Pseudoerythromycin Pseudoerythromycin A enol ether Pseudoerythromycin->NMR Pseudoerythromycin->IR Pseudoerythromycin->MS NMR_Data Chemical Shifts (δ, ppm) NMR->NMR_Data Provides IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data Provides MS_Data Mass-to-Charge Ratios (m/z) MS->MS_Data Provides

Caption: Logical workflow for the spectroscopic comparison of Erythromycin A and its enol ether.

Definitive Identification of Pseudoerythromycin A Enol Ether: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and confirmation of impurities and degradation products are critical for ensuring drug safety and efficacy. This guide provides a comparative overview of analytical methodologies for the definitive identification of Pseudoerythromycin A enol ether, a known degradation product of Erythromycin (B1671065) A.

This compound is a significant related substance of Erythromycin A, formed through a complex intramolecular rearrangement under neutral to weakly alkaline conditions.[1] Its structural similarity to the parent compound and other related substances necessitates robust analytical methods for unambiguous identification. This guide details and compares the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantification, structural elucidation, or high-throughput screening. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS, and NMR for the analysis of this compound.

FeatureHPLC-UVLC-MS/MSNMR Spectroscopy
Primary Use Quantification, Purity AssessmentIdentification, Structural Elucidation, QuantificationDefinitive Structure Confirmation
Selectivity ModerateHighVery High
Sensitivity ng-µg rangepg-ng rangeµg-mg range
Data Output Retention Time, UV AbsorbanceRetention Time, Precursor Ion (m/z), Fragment Ions (m/z)Chemical Shifts (ppm), Coupling Constants (Hz)
Confirmation Level TentativeHigh ConfidenceDefinitive

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a widely used technique for the routine analysis and quantification of erythromycin and its related substances. While not providing definitive structural information on its own, it is a powerful tool for separation and purity assessment.

Experimental Protocol: HPLC-UV

A validated HPLC-UV method can be employed for the detection of this compound. The following protocol is a representative method:

  • Column: XTerra RP18, 5 µm, 4.6 x 150 mm (or equivalent)[2]

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724), isopropanol, 0.2M ammonium (B1175870) acetate (B1210297) (pH 7.0), and water (165:105:50:680, v/v/v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 215 nm

  • Column Temperature: 70 °C[2]

  • Expected Retention Time: The retention time for this compound should be determined using a certified reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass-resolving capabilities of mass spectrometry, providing a high degree of certainty in compound identification. Tandem mass spectrometry (MS/MS) further enhances this by providing characteristic fragmentation patterns.

Experimental Protocol: LC-MS/MS

The following protocol, adapted from methods for related erythromycin compounds, can be used for the identification of this compound:

  • LC System: Agilent 1100 series or equivalent

  • Column: Ashaipak ODP-50 (250 mm × 4.6 mm i.d., 5 µm particle size) or equivalent[3]

  • Mobile Phase: A mixture of 0.023 M ammonium formate (B1220265) (pH 10.3), water, and acetonitrile (35:25:40, v/v/v)[3]

  • Flow Rate: 0.8 mL/min[3]

  • Injection Volume: 70 µL[3]

  • Column Temperature: 50 °C[3]

  • Mass Spectrometer: Applied Biosystems API-2000 or equivalent triple quadrupole or ion trap mass spectrometer[3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Key Mass Spectrometry Parameters:

    • Ion Spray Voltage: 3500 V[3]

    • Temperature: 450 °C[3]

    • Declustering Potential: 60 V[3]

    • Entrance Potential: 10 V[3]

Expected Mass Spectral Data

Based on its molecular formula (C₃₇H₆₅NO₁₂), the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of this compound is approximately 716.5.

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compoundC₃₇H₆₅NO₁₂~716.5To be determined experimentally. Expected fragments would arise from the loss of the desosamine (B1220255) and cladinose (B132029) sugar moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Complete assignment of ¹H and ¹³C NMR spectra provides definitive confirmation of the identity of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD)

  • Instrumentation: 400 MHz or higher NMR spectrometer

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR: COSY, HSQC, HMBC for complete structural assignment.

Key NMR Data

The following table presents the assigned ¹H and ¹³C chemical shifts for Erythromycin A enol ether, a closely related isomer.[4] While specific shifts for this compound may vary slightly, this provides a valuable reference.

Position¹³C Chemical Shift (ppm in CDCl₃)¹H Chemical Shift (ppm in CDCl₃)
Aglycone
1178.1-
245.42.89
381.04.02
.........
Desosamine
1'103.14.39
.........
Cladinose
1''96.14.88
.........

Note: This is a partial list. For complete assignments, refer to the cited literature.[4]

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the confirmation of this compound in a sample.

G Workflow for this compound Identification cluster_0 Initial Screening & Quantification cluster_1 Identification & Confirmation cluster_2 Definitive Structural Elucidation A Sample Preparation B HPLC-UV Analysis A->B C LC-MS/MS Analysis B->C Peak of Interest Detected D Comparison with Reference Standard C->D Obtain Mass Spectrum F NMR Spectroscopy (1D & 2D) C->F Further Structural Confirmation Needed E High-Resolution Mass Spectrometry (HRMS) D->E Ambiguous Identification G Structure Confirmation D->G Identity Confirmed E->G Accurate Mass Confirmed F->G Full Structural Assignment

Figure 1. A logical workflow for the identification and confirmation of this compound in a sample.

Signaling Pathways and Logical Relationships

The formation of this compound from Erythromycin A is a chemical degradation pathway, not a biological signaling pathway. The following diagram illustrates the key structural transformation.

G Degradation Pathway of Erythromycin A ErythromycinA Erythromycin A EnolEther Erythromycin A Enol Ether ErythromycinA->EnolEther Acidic Conditions PseudoEnolEther This compound EnolEther->PseudoEnolEther Rearrangement (Neutral/Weakly Alkaline)

Figure 2. Simplified degradation pathway of Erythromycin A to this compound.

By employing a combination of these powerful analytical techniques and following a logical workflow, researchers can confidently identify and confirm the presence of this compound in their samples, ensuring the quality and safety of pharmaceutical products.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Pseudoerythromycin A Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Pseudoerythromycin A enol ether, a critical analytical standard in erythromycin (B1671065) A stability studies.

This guide offers procedural, step-by-step guidance to directly address operational questions, fostering a culture of safety and building trust in your laboratory practices.

Immediate Safety and Hazard Information

This compound is a degradation product of erythromycin and presents several hazards that require strict adherence to safety protocols.[1] It is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Hazard ClassificationGHS Hazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[2]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[2]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[2]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[2]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following PPE is mandatory when handling this compound:

  • Gloves: Two pairs of chemotherapy-grade, powder-free nitrile or neoprene gloves are required.[3][4] The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[4][5] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[4][5]

  • Gown: A disposable, polyethylene-coated polypropylene (B1209903) gown that is resistant to chemical permeation is required.[3] The gown must be long-sleeved with tight-fitting cuffs and close in the back.[4][6]

  • Eye and Face Protection: Chemical safety goggles and a face shield, or a full face-piece respirator, must be worn to protect against splashes.[3][6][7]

  • Respiratory Protection: For handling the powder outside of a containment device, a fit-tested N95 respirator or higher is necessary to prevent inhalation of airborne particles.[4]

  • Head and Shoe Covers: Disposable head, hair, and shoe covers are required to prevent the spread of contamination.[3][6]

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[8]

  • Designated Area: Establish a designated area for handling this compound, clearly marked with hazard signs.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure the work area within the fume hood is clean and decontaminated.

    • Gather all necessary equipment, including a calibrated analytical balance, weighing paper, spatulas, and appropriate solvent.

    • Don all required PPE before entering the designated handling area.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use a dedicated spatula for this compound.

    • Carefully transfer the desired amount of powder onto weighing paper. Avoid creating dust.

  • Solubilization:

    • This compound is soluble in ethanol, methanol, DMF, or DMSO.[1]

    • Add the solvent to the vessel containing the weighed powder.

    • Gently swirl the container to dissolve the compound. If necessary, use a vortex mixer at a low speed to avoid splashing.

  • Storage:

    • Store the compound in a tightly sealed container at -20°C, as recommended.[1]

    • Label the container clearly with the compound name, concentration, date, and appropriate hazard symbols.

    • Because it is an enol ether, there is a potential for peroxide formation over time upon exposure to air.[8] It is crucial to date the container upon receipt and upon opening.[8]

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is critical to protect personnel and the environment.

Waste Segregation and Collection
  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, weighing paper, and contaminated cleaning materials, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and the first rinse of contaminated glassware must be collected in a separate, clearly labeled hazardous liquid waste container.[9] Do not dispose of this waste down the drain.[9][10]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Container Management
  • Keep all hazardous waste containers securely closed except when adding waste.[9]

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure all waste containers are properly labeled with "Hazardous Waste" and the chemical contents.

Disposal Procedure
  • Decontamination:

    • Wipe down all surfaces and equipment in the designated handling area with an appropriate decontaminating solution (e.g., 70% ethanol) after each use.

    • Collect all cleaning materials as solid hazardous waste.

  • Empty Container Disposal:

    • Thoroughly rinse empty chemical containers with a suitable solvent.

    • The first rinseate must be collected as hazardous liquid waste.[9]

    • After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as regular trash.[9][10]

  • Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of full hazardous waste containers.[9][10]

Experimental Workflow Diagram

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_storage Storage prep_ppe Don Full PPE prep_area Prepare Designated Area in Fume Hood prep_ppe->prep_area handling_weigh Weigh Compound prep_area->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_use Use in Experiment handling_dissolve->handling_use disposal_segregate Segregate Waste (Solid, Liquid, Sharps) handling_use->disposal_segregate storage_store Store at -20°C in Labeled Container handling_use->storage_store If not all is used disposal_decon Decontaminate Work Area & Equipment disposal_segregate->disposal_decon disposal_pickup Arrange for EHS Waste Pickup disposal_decon->disposal_pickup

Caption: Safe handling and disposal workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.